SJ000291942
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Downstream Targets of SJ000291942 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ000291942 is a potent small-molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. As a member of the Transforming Growth Factor-beta (TGFβ) superfamily, the BMP pathway plays a critical role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. This document provides a comprehensive technical overview of the downstream signaling targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades and workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of BMP signaling and the development of related therapeutic agents.
Core Signaling Pathway Activation
This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a complex of Type I and Type II serine-threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[1]
Visualization of the Canonical BMP Signaling Pathway
Quantitative Analysis of Downstream Targets
The activation of the BMP signaling pathway by this compound leads to measurable downstream effects, including the phosphorylation of key signaling intermediates and alterations in target gene expression.
Phosphorylation of SMAD1/5/8
A primary and immediate downstream consequence of BMP pathway activation is the phosphorylation of SMAD1/5/8. Treatment of the human cervical carcinoma cell line, C33A-2D2, with this compound induces a rapid and potent phosphorylation of SMAD1/5/8, with maximal activity observed within one hour of treatment.[1]
| Treatment | Time Point | Outcome |
| This compound | 30 minutes | Induction of SMAD1/5/8 phosphorylation |
| This compound | 1 hour | Peak SMAD1/5/8 phosphorylation |
Target Gene Expression in Zebrafish Embryos
In vivo studies utilizing zebrafish embryos demonstrate that this compound treatment leads to a significant increase in the expression of known BMP target genes, bmp2b and szl.[1] This alteration in gene expression is consistent with the observed phenotype of severe ventralization in treated embryos, a hallmark of enhanced BMP signaling.[1]
| Organism | Treatment | Target Gene | Outcome |
| Zebrafish Embryos | This compound | bmp2b | Increased expression |
| Zebrafish Embryos | This compound | szl | Increased expression |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Immunoblotting for Phospho-SMAD1/5/8
This protocol details the procedure for detecting the phosphorylation of SMAD1/5/8 in C33A-2D2 cells following treatment with this compound.
-
Cell Line: Human cervical carcinoma C33A-2D2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 8% CO2.
-
Treatment Protocol:
-
Seed C33A-2D2 cells and grow to confluence.
-
Prior to treatment, serum-starve the cells for a minimum of 4 hours.
-
Treat the cells with this compound at the desired concentrations and for the specified time points (e.g., 30 minutes, 1 hour).
-
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis: Separate equal amounts of protein lysate on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Zebrafish Embryo Ventralization and Gene Expression Analysis
This protocol outlines the methodology for assessing the in vivo activity of this compound through zebrafish embryo assays.
-
Fish Strain: Wild-type zebrafish (e.g., AB strain).
-
Maintenance: Maintain adult zebrafish under standard laboratory conditions.
-
Embryo Collection: Collect freshly fertilized eggs following natural spawning.
-
Treatment Solution: Prepare solutions of this compound in embryo medium at the desired concentrations.
-
Procedure:
-
Place a cohort of developing embryos in the treatment solution at an early developmental stage (e.g., 1-4 cell stage).
-
Incubate the embryos at 28.5°C.
-
Observe and score the embryos for ventralization phenotypes at appropriate time points (e.g., 24-48 hours post-fertilization).
-
-
Sample Collection: Pool a set number of embryos from each treatment group at a specific developmental stage.
-
RNA Extraction: Extract total RNA from the embryos using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for bmp2b, szl, and a reference gene (e.g., β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualization of Experimental Workflow
Conclusion
This compound is a valuable tool for the study of canonical BMP signaling. Its ability to potently and rapidly activate the pathway, as evidenced by the phosphorylation of SMAD1/5/8 and the induction of target gene expression, makes it a useful probe for elucidating the complex roles of BMP signaling in various biological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the downstream effects of this compound and its potential therapeutic applications.
References
The Influence of SJ000291942 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] This pathway is integral to a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the molecular mechanisms and experimental evidence. The information presented herein is intended to support further research and drug development efforts targeting the BMP signaling cascade.
Core Mechanism of Action
This compound functions by activating the canonical BMP signaling pathway. This activation leads to a cascade of intracellular events, culminating in the regulation of target gene expression. The primary mechanism involves the phosphorylation of SMAD1/5/8 proteins, which then form a complex with SMAD4. This complex translocates to the nucleus and modulates the transcription of BMP-responsive genes.[1][2]
Effects on Gene and Protein Expression
The administration of this compound has been demonstrated to alter the expression of several key genes and proteins involved in the BMP pathway. The following tables summarize the observed effects in both zebrafish embryos and human cervical carcinoma cells (C33A-2D2).
Table 1: Effects of this compound on Gene Expression in Zebrafish Embryos
| Gene | Organism | Method | Observed Effect | Reference |
| bmp2b | Zebrafish (Danio rerio) | In Situ Hybridization | Increased expression | [1] |
| szl | Zebrafish (Danio rerio) | In Situ Hybridization | Increased expression | [1] |
Note: The increase in expression for bmp2b and szl was determined through qualitative analysis of in situ hybridization imaging.
Table 2: Effects of this compound on Protein Phosphorylation in C33A-2D2 Cells
| Protein | Organism/Cell Line | Method | Observed Effect | Time to Max Effect | Reference |
| p-SMAD1/5/8 | Human (C33A-2D2) | Immunoblotting | Increased phosphorylation | 1 hour | |
| p-ERK1/2 | Human (C33A-2D2) | Immunoblotting | Increased phosphorylation | Not specified |
Signaling Pathway
The canonical BMP signaling pathway activated by this compound is a well-characterized cascade. The diagram below illustrates the key molecular events following the activation of this pathway.
References
An In-Depth Technical Guide to the Exploratory Studies of SJ000291942, a Novel Activator of the Canonical BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical exploratory studies involving SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This document details the experimental protocols, quantitative data, and key findings related to the mechanism of action and biological effects of this compound.
Core Compound Information
This compound, also referred to as Ventromorphin-1, was identified through a high-throughput screening of approximately 600,000 small molecules.[1][2] It is a potent activator of the canonical BMP signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and bone formation.[1][2]
| Property | Value | Reference |
| Chemical Name | N-(4-ethoxy-3-nitrophenyl)-2-fluoro-5-nitrobenzamide | |
| Molecular Formula | C15H12FN3O6 | |
| Molecular Weight | 349.27 g/mol | |
| Target Pathway | Canonical BMP Signaling | [3] |
| Mechanism of Action | Activation of SMAD1/5/8 phosphorylation | |
| Key Biological Effects | Ventralization in zebrafish embryos, induction of osteoblast differentiation |
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from various in vitro and in vivo assays.
| Assay | Cell Line / Model | Parameter | Value | Reference |
| Luciferase Reporter Assay | C33A-2D2 | EC50 | < 1 µM | |
| Zebrafish Ventralization Assay | Zebrafish Embryos | Effective Concentration | 1-10 µM | |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Peak Activation | 1 hour | |
| Osteoblast Differentiation (Alkaline Phosphatase Activity) | C2C12 | Effective Concentration | 25 µM |
Signaling Pathway
This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors. This leads to the phosphorylation and activation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound has also been shown to induce the phosphorylation of Extracellular Signal-regulated Kinase (ERK1/2), indicating a potential crosstalk with non-canonical BMP signaling pathways.
Caption: Canonical and non-canonical BMP signaling activated by this compound.
Experimental Protocols
C33A-2D2 Luciferase Reporter Assay
This assay was used for the initial high-throughput screening to identify activators of the BMP signaling pathway.
-
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene.
-
Protocol:
-
Seed C33A-2D2 cells in 384-well plates and incubate overnight.
-
Add this compound at various concentrations to the wells.
-
Incubate for 24 hours.
-
Measure luciferase activity using a luminometer.
-
Calculate EC50 values from the dose-response curves.
-
Caption: Workflow for the C33A-2D2 luciferase reporter assay.
Zebrafish Ventralization Assay
This in vivo assay was used to confirm the BMP-activating properties of this compound in a developmental context.
-
Model Organism: Zebrafish (Danio rerio) embryos.
-
Protocol:
-
Collect freshly fertilized zebrafish embryos.
-
Expose embryos to varying concentrations of this compound in embryo medium from the 1-cell stage.
-
Incubate embryos at 28.5°C for 24-48 hours.
-
Observe and score the embryos for ventralization phenotypes (e.g., reduced head and dorsal structures, expanded ventral fin).
-
Determine the effective concentration range for inducing ventralization.
-
Caption: Workflow for the zebrafish ventralization assay.
Immunoblotting for SMAD1/5/8 and ERK1/2 Phosphorylation
This biochemical assay was used to directly measure the activation of the canonical and non-canonical BMP signaling pathways.
-
Cell Line: C33A-2D2 cells.
-
Protocol:
-
Culture C33A-2D2 cells to near confluence.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated SMAD1/5/8, total SMAD1/5/8, phosphorylated ERK1/2, and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
C2C12 Osteoblast Differentiation Assay
This cell-based assay was used to assess the functional outcome of BMP pathway activation by this compound.
-
Cell Line: C2C12 mouse myoblast cell line.
-
Protocol:
-
Plate C2C12 cells in growth medium.
-
Once confluent, switch to differentiation medium containing this compound (e.g., 25 µM) or BMP4 as a positive control.
-
Culture for 3-5 days, replacing the medium every 2 days.
-
Assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity, a key marker of osteogenesis.
-
Conclusion
The exploratory studies on this compound have identified it as a potent small molecule activator of the canonical BMP signaling pathway. The compound demonstrates clear biological activity in both in vitro and in vivo models, effectively inducing downstream signaling events and functional cellular responses consistent with BMP pathway activation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for conditions where enhancement of BMP signaling is desired, such as bone regeneration and certain developmental disorders. Further research is warranted to elucidate its precise molecular target and to evaluate its pharmacokinetic and toxicological profiles.
References
- 1. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of SJ000291942 in Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in osteoblast differentiation and bone formation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its role in inducing osteogenic lineage commitment, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound in bone regeneration and related disorders.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play a pivotal role in the induction of bone and cartilage formation. The signaling cascade initiated by BMPs is essential for the commitment and differentiation of mesenchymal stem cells into osteoblasts. Small molecules that can modulate this pathway are of significant interest for the development of novel therapeutics for bone-related diseases. This compound has been identified as a potent activator of the canonical BMP signaling pathway, demonstrating its potential as a tool for studying osteogenesis and as a lead compound for drug discovery.
Mechanism of Action: Activation of the Canonical BMP Signaling Pathway
This compound functions by activating the canonical BMP signaling pathway, which leads to the phosphorylation and nuclear translocation of SMAD proteins, as well as the activation of the Extracellular Signal-regulated Kinase (ERK) pathway.
Canonical BMP/SMAD Signaling
The canonical BMP pathway is initiated by the binding of BMP ligands to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of key osteogenic genes such as Runx2 and Osterix.
This compound has been shown to induce the phosphorylation of SMAD1/5/8 in a time-dependent manner, with maximal activation observed within one hour of treatment.[2]
Non-Canonical ERK Signaling
In addition to the canonical SMAD pathway, BMP signaling can also activate non-canonical pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The ERK1/2 branch of the MAPK pathway has been implicated in osteoblast differentiation. This compound treatment leads to the phosphorylation of ERK1/2, indicating its ability to engage this non-canonical branch of BMP signaling.[2]
This compound-Induced Osteoblast Differentiation
As an activator of the BMP signaling pathway, this compound is expected to promote the differentiation of mesenchymal progenitor cells, such as C2C12 myoblasts, into osteoblasts. While direct quantitative data for this compound's effect on osteoblast differentiation markers is not extensively available in the public domain, its mechanism of action strongly supports this function. A 25µM concentration of this compound has been shown to generate a gene expression signature similar to that of a low dose (10 ng/mL) of BMP4, a known inducer of osteogenesis.[2]
Key Osteogenic Markers
The process of osteoblast differentiation is characterized by the sequential expression of several key marker genes:
-
Runx2 (Runt-related transcription factor 2): An early and essential transcription factor for osteoblast commitment.
-
Osterix (Osx): A downstream transcription factor of Runx2, crucial for the maturation of pre-osteoblasts into functional osteoblasts.
-
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, its enzymatic activity is essential for matrix mineralization.
-
Osteocalcin (OCN): A late marker of osteoblast differentiation, it is a major non-collagenous protein in the bone matrix.
Data Presentation
While specific quantitative data for this compound is limited, the following tables provide a template for the expected outcomes based on its known mechanism as a BMP pathway activator.
Table 1: Effect of this compound on Osteoblast Marker Gene Expression (Hypothetical Data)
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) |
| Runx2 | This compound (25 µM) | Expected Increase |
| Osterix | This compound (25 µM) | Expected Increase |
| ALP | This compound (25 µM) | Expected Increase |
| OCN | This compound (25 µM) | Expected Increase |
Table 2: Effect of this compound on Osteoblast Function (Hypothetical Data)
| Assay | Treatment Group | Result (vs. Vehicle) |
| Alkaline Phosphatase Activity | This compound (25 µM) | Expected Increase |
| Alizarin Red S Staining (Mineralization) | This compound (25 µM) | Expected Increase |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the role of this compound in osteoblast differentiation.
Cell Culture and Osteogenic Differentiation
The C2C12 cell line is a suitable model for studying the induction of osteoblast differentiation by BMP pathway activators.
Protocol:
-
Cell Seeding: Plate C2C12 cells in a 24-well plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: After 24 hours, replace the growth medium with osteogenic differentiation medium (DMEM with 5% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add this compound to the differentiation medium at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP4, 100 ng/mL).
-
Medium Change: Replace the medium with fresh differentiation medium and treatments every 2-3 days.
-
Assay Timepoints: Harvest cells for analysis at various time points (e.g., Day 3 for early markers like ALP, and Day 7-14 for late markers and mineralization).
Alkaline Phosphatase (ALP) Activity Assay
Protocol:
-
Cell Lysis: Wash the cells with PBS and lyse them in 200 µL of 0.1% Triton X-100 in PBS.
-
Substrate Preparation: Prepare a p-nitrophenyl phosphate (pNPP) solution (1 mg/mL) in ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4).
-
Enzymatic Reaction: Add 50 µL of cell lysate to 150 µL of pNPP solution in a 96-well plate. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M NaOH.
-
Quantification: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance. Normalize the results to the total protein concentration of the cell lysate.
Alizarin Red S Staining for Mineralization
Protocol:
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes.
-
Washing: Wash the cells several times with deionized water to remove excess stain.
-
Visualization: Visualize the stained calcium deposits under a microscope.
-
Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes. Measure the absorbance of the extracted stain at 562 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for osteoblast marker genes (Runx2, Osterix, ALP, OCN) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathways
References
Initial Characterization of SJ000291942: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] This document provides a comprehensive technical overview of its initial characterization, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The information presented is intended to serve as a foundational resource for researchers investigating BMP signaling and exploring the therapeutic potential of its modulators.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and cellular differentiation.[1] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors, leading to the phosphorylation of intracellular SMAD proteins (SMAD1, SMAD5, and SMAD8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
This compound was identified through a high-throughput screen of approximately 600,000 small molecules for its ability to activate this pathway. Its characterization has revealed potent and specific activity in both in vitro cellular models and in vivo embryonic systems, establishing it as a valuable tool for studying BMP signaling and a potential starting point for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity. The compound was validated as a hit in a primary screen where active compounds exhibited a half-maximal effective concentration (EC50) below 1 µM.
| Parameter | Value/Concentration | Assay System | Reference |
| EC50 | ≤ 1 µM | C33A-2D2 cell-based luciferase reporter assay | |
| Screening Concentration | 10 µM (primary screen) | C33A-2D2 cell-based luciferase reporter assay | |
| Dose-Response Testing | 10-point, 3-fold serial dilutions from 50 µM | C33A-2D2 cell-based luciferase reporter assay | |
| Effective Concentration (Gene Expression) | 25 µM | C2C12 cells | |
| Effective Concentration (Zebrafish Phenotype) | 1 µM | Zebrafish embryo ventralization assay |
Core Signaling Pathway
This compound activates the canonical BMP signaling pathway. This leads to the phosphorylation of SMAD1/5/8 and can also induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2), indicating potential crosstalk with the MAPK pathway.
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments in the initial characterization of this compound are provided below.
Cell-Based BMP Signaling Assay
This assay was used for the primary high-throughput screening and dose-response characterization of this compound.
-
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element from the Id1 promoter driving luciferase expression.
-
Protocol:
-
Seed C33A-2D2 cells in 384-well plates at a density of 4x105 cells per well in 2 mL of medium.
-
Culture cells until they reach the desired confluency.
-
For dose-response experiments, treat cells with a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 50 µM. For primary screening, a single concentration of 10 µM was used.
-
Include appropriate controls: DMSO as a negative control and recombinant human BMP4 as a positive control.
-
Incubate for 24 hours.
-
Measure luciferase activity using a suitable luminescent assay system.
-
Calculate relative compound activity by subtracting the background from the DMSO negative control.
-
Immunoblotting for SMAD and ERK Phosphorylation
This protocol was used to confirm the activation of the canonical BMP signaling pathway.
-
Cell Line: C33A-2D2 cells.
-
Protocol:
-
Seed C33A-2D2 cells into 6-well plates and grow to confluency.
-
Serum-starve the cells for 6 hours prior to treatment.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 0.5, 1, 2, 4, 8, 12 hours). Include untreated, vehicle (DMSO), and BMP4-treated wells as controls.
-
Lyse the cells and collect protein lysates.
-
Separate proteins by SDS-PAGE (10% or 12% gels) and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8), total SMAD1/5/8, phosphorylated ERK1/2 (p-ERK1/2), and a loading control (e.g., Actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the loading control.
-
Zebrafish Ventralization Assay
This in vivo assay was used to assess the biological activity of this compound during embryonic development. Increased BMP signaling leads to a "ventralized" phenotype, characterized by a reduction or absence of dorsal structures (like the head and notochord) and an expansion of ventral tissues.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Protocol:
-
Collect freshly fertilized zebrafish embryos.
-
At the 4- to 8-cell stage, transfer embryos into multi-well plates containing embryo medium.
-
Add this compound to the desired final concentration (e.g., 1 µM). Include a DMSO vehicle control.
-
Incubate embryos at 28.5°C for 24-48 hours.
-
Observe and score the embryonic phenotypes under a dissecting microscope for characteristics of ventralization (e.g., reduced head, expanded tail fin).
-
For molecular confirmation, perform whole-mount in situ hybridization for BMP target genes such as bmp2b and szl, which are expected to show expanded expression domains.
-
Experimental Workflow
The following diagram illustrates the general workflow for the initial characterization of a small molecule activator of BMP signaling, as exemplified by this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
The initial characterization of this compound has established it as a potent and specific small molecule activator of the canonical BMP signaling pathway. Its activity has been demonstrated through robust in vitro and in vivo assays, and its mechanism of action has been elucidated at the molecular level. This molecule represents a significant tool for the study of BMP signaling in various biological contexts and holds promise for further development in therapeutic applications targeting pathways regulated by BMPs.
References
In-Depth Technical Guide: SJ000291942 and its Effect on C33A-2D2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] This pathway is a part of the Transforming Growth Factor-beta (TGF-β) superfamily and plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis. The C33A-2D2 cell line is a valuable tool for studying compounds that modulate BMP signaling. This human cervical carcinoma cell line has been stably transfected with a BMP-responsive element from the Id1 promoter driving a luciferase reporter gene, allowing for quantitative measurement of BMP pathway activation.[3][4] This guide provides a comprehensive overview of the effects of this compound on C33A-2D2 cells, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in C33A-2D2 cells.
Table 1: Luciferase Reporter Assay Data
| Compound | Cell Line | Assay Type | EC50 | Notes |
| This compound | C33A-2D2 | BMP-responsive luciferase reporter | ≤ 1 µM | Identified from a high-throughput screen of ~600,000 small molecules.[5] |
| BMP-4 | C33A-2D2 | BMP-responsive luciferase reporter | 0.3 ng/ml | Positive control for BMP pathway activation. |
Table 2: Signaling Pathway Activation Data
| Compound | Cell Line | Target | Time to Max. Activation | Concentration for Gene Signature Alignment |
| This compound | C33A-2D2 | p-SMAD1/5/8 | 1 hour | 25 µM (aligns with 10 ng/ml BMP-4) |
| This compound | C33A-2D2 | p-ERK1/2 | - | Clear induction observed. |
Experimental Protocols
C33A-2D2 Cell Culture
-
Cell Line: C33A-2D2 (Human cervical carcinoma, stably transfected with a BMP-responsive luciferase reporter).
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., hygromycin) to maintain the reporter plasmid.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Luciferase Reporter Assay
This assay quantifies the activation of the BMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element.
-
Cell Seeding: Seed C33A-2D2 cells in a 96-well plate at a density of 4 x 10³ cells per well.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM and treat the cells with a serial dilution of this compound or BMP-4 (as a positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then add a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase assay substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the EC50 value.
Immunoblotting for p-SMAD1/5/8 and p-ERK1/2
This protocol is used to detect the phosphorylation of key signaling proteins downstream of BMP receptor activation.
-
Cell Seeding and Serum Starvation: Seed C33A-2D2 cells in 6-well plates. Once the cells reach a suitable confluency, serum-starve them for at least 4 hours to reduce basal signaling activity.
-
Treatment: Treat the serum-starved cells with this compound at various time points (e.g., 0, 15, 30, 60, 120 minutes) or with different concentrations of the compound. Include a positive control (BMP-4) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-SMAD1/5/8, total SMAD1/5/8, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualization
Caption: Signaling pathway of this compound in C33A-2D2 cells.
Caption: Workflow for luciferase and immunoblotting assays.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SJ000291942: A Novel Activator of the Canonical BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ000291942, also known as Ventromorphin-1, is a novel small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. Discovered through a high-throughput screening of approximately 600,000 small molecules, this compound has been identified as a potent inducer of BMP signaling, a critical pathway in embryonic development, tissue homeostasis, and bone formation. This technical guide provides a comprehensive overview of the discovery, background, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization.
Discovery and Background
This compound was identified in a high-throughput screen utilizing a C33A-2D2 human cervical carcinoma cell line engineered with a BMP4-responsive luciferase reporter.[1][2] This screen aimed to discover novel small molecule modulators of the BMP signaling pathway. This compound emerged as a validated hit due to its consistent and potent activation of the reporter gene.[2]
The compound belongs to a chemical class termed "ventromorphins," named for their characteristic induction of ventralization in zebrafish embryos, a phenotype consistent with enhanced BMP signaling.[1][2] Further studies have confirmed its role as a direct activator of the canonical BMP pathway, distinguishing it from other compounds that may act on different signaling cascades.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅FN₂O₄ |
| Molecular Weight | 318.3 g/mol |
| CAS Number | 425613-09-8 |
Biological Activity and Quantitative Data
This compound has demonstrated significant activity in multiple assay systems, confirming its role as a potent BMP signaling activator.
| Assay | Cell Line/Organism | Endpoint | Result |
| Luciferase Reporter Assay | C33A-2D2 | EC₅₀ | ≤1 µM |
| Zebrafish Embryo Assay | Danio rerio | Phenotype | Potent ventralization |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Time to Max Induction | 1 hour |
| Osteoblast Differentiation | C2C12 | Phenotype | Induction of "cobblestone" morphology |
Mechanism of Action
This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.
Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. This compound has been shown to induce the phosphorylation of SMAD1/5/8, a key downstream event in the canonical BMP pathway.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
High-Throughput Screening and Luciferase Reporter Assay
-
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving a luciferase reporter gene.
-
Protocol:
-
C33A-2D2 cells are seeded in 384-well plates.
-
Compounds from a small molecule library, including this compound, are added to the wells at various concentrations.
-
The plates are incubated for a specified period to allow for compound activity and reporter gene expression.
-
A luciferase substrate is added to the wells.
-
Luminescence, indicative of BMP pathway activation, is measured using a plate reader.
-
Dose-response curves are generated to determine the EC₅₀ for active compounds.
-
Zebrafish Ventralization Assay
-
Organism: Wild-type zebrafish (Danio rerio) embryos.
-
Protocol:
-
Fertilized zebrafish embryos are collected and placed in multi-well plates.
-
This compound is added to the embryo medium at a range of concentrations.
-
Embryos are incubated at 28.5°C for 24-48 hours.
-
Embryonic development is observed under a microscope.
-
The degree of ventralization is scored based on morphological changes, such as a reduction in the size of dorsal structures (e.g., head and eyes) and an expansion of ventral tissues (e.g., tail fin).
-
Western Blot for SMAD1/5/8 Phosphorylation
-
Cell Line: C33A-2D2 cells.
-
Protocol:
-
C33A-2D2 cells are cultured to near confluency.
-
Cells are serum-starved prior to treatment to reduce basal signaling.
-
This compound is added to the culture medium at the desired concentration and incubated for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Conclusion
This compound is a valuable tool for researchers studying the BMP signaling pathway. Its potency and direct mechanism of action make it a useful probe for investigating the diverse biological roles of BMP signaling in health and disease. This technical guide provides the foundational information necessary for the effective utilization of this compound in a research setting. As a novel small molecule activator, this compound holds potential for further investigation in the context of regenerative medicine and other therapeutic areas where modulation of the BMP pathway is desirable.
References
In-depth Technical Guide: The Impact of SJ000291942 on ERK1/2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ000291942, a member of the "ventromorphin" class of small molecules, has been identified as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This activation is characterized by the phosphorylation of SMAD1/5/8, key downstream effectors of BMP signaling. Notably, treatment with this compound also leads to the induction of Extracellular Signal-regulated Kinase 1/2 (ERK1/2) phosphorylation. This technical guide provides a comprehensive overview of the impact of this compound on the ERK1/2 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades and workflows.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
In addition to the canonical SMAD-dependent pathway, BMP signaling can also activate non-canonical, SMAD-independent pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The ERK1/2 pathway is a key MAPK pathway involved in regulating cellular processes such as proliferation, differentiation, and survival. The crosstalk between the BMP/SMAD and MAPK/ERK pathways is an area of active research, with evidence suggesting that ERK1/2 activation can occur downstream of BMP receptor activation.
This compound was discovered through a high-throughput screen of approximately 600,000 small molecules for activators of BMP signaling.[1][2] This compound, along with two other structurally similar molecules, was termed a "ventromorphin" due to its ability to cause ventralization in zebrafish embryos, a phenotype consistent with increased BMP signaling.[1][2] This guide focuses on the specific effects of this compound on the ERK1/2 signaling pathway, a critical aspect of its cellular activity.
Mechanism of Action and Signaling Pathway
This compound activates the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1/5/8.[1] While the direct molecular target of this compound has not been definitively identified, its rapid induction of SMAD phosphorylation (peaking within one hour) suggests a direct mode of action on the BMP signaling cascade, potentially at the level of the BMP receptors.
The activation of the BMP pathway by this compound subsequently leads to the phosphorylation of ERK1/2. This indicates a crosstalk between the canonical BMP/SMAD pathway and the non-canonical MAPK/ERK pathway. The likely mechanism involves the activation of upstream kinases of the MAPK cascade following the this compound-induced activation of BMP receptors.
References
Foundational Research on Ventromorphins and SJ000291942: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ventromorphins represent a novel class of small molecule activators of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth overview of the foundational research on ventromorphins, with a particular focus on the compound SJ000291942. It summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development interested in leveraging these compounds for further study and potential therapeutic applications.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide range of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Dysregulation of the BMP signaling pathway has been implicated in various diseases. Consequently, small molecules that can modulate this pathway are of significant interest for both basic research and therapeutic development. Ventromorphins, including this compound, were identified through a high-throughput screening of approximately 600,000 small molecules as potent activators of the canonical BMP signaling pathway.[3] Their name is derived from their ability to induce ventralization in zebrafish embryos, a characteristic phenotype of enhanced BMP signaling.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on ventromorphins and this compound.
Table 1: High-Throughput Screening and Hit Validation
| Parameter | Value | Source |
| Total Compounds Screened | ~600,000 | |
| Initial Active Compounds | 5,287 | |
| Compounds with Sigmoidal Dose-Response | 2,534 | |
| Validated Hits (EC50 ≤ 1 µM) | 1,604 |
Table 2: Activity of this compound in Cellular and In Vivo Assays
| Assay | Effect | Concentration/Time | Source |
| Zebrafish Embryo Assay | Ventralization, increased bmp2b and szl expression | 6.25 µM | |
| C33A-2D2 Luciferase Reporter Assay | Activation of BMP signaling | EC50 < 1 µM | |
| SMAD1/5/8 Phosphorylation (C33A-2D2 cells) | Peak activation | 1 hour | |
| ERK1/2 Phosphorylation (C33A-2D2 cells) | Induction of phosphorylation | Not specified | |
| C2C12 Myoblast Differentiation | Induction of osteoblast morphology | 6.25 - 25 µM | |
| Gene Expression (Affymetrix) | Response similar to low-dose BMP4 | 25 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research on ventromorphins.
High-Throughput Screening (HTS) and Dose-Response Analysis
-
Cell Line: BMP4-responsive human cervical carcinoma clonal cell line, C33A-2D2, containing a BMP-responsive luciferase reporter.
-
Screening: A library of approximately 600,000 small molecules was screened for their ability to induce luciferase expression.
-
Dose-Response: Active compounds were further analyzed in a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM. Experiments were performed in triplicate.
-
Data Analysis: Concentration-response curves were fitted to the Hill equation to determine the EC50 values. Compounds with an R2 > 0.8 were considered to have reliable fits.
Zebrafish Embryo Ventralization Assay
-
Organism: Zebrafish (Danio rerio) embryos.
-
Treatment: Embryos were treated with compounds at various concentrations.
-
Phenotypic Analysis: The degree of ventralization was assessed morphologically. Increased BMP signaling leads to an expansion of ventral tissues at the expense of dorsal structures.
-
Gene Expression Analysis: In situ hybridization was performed to analyze the expression of BMP target genes, such as bmp2b and szl.
SMAD1/5/8 Phosphorylation Assay
-
Cell Line: C33A-2D2 cells.
-
Treatment: Cells were treated with ventromorphins for various time points (e.g., 30 minutes, 1 hour).
-
Protein Extraction: Whole-cell lysates were prepared.
-
Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8.
C2C12 Myoblast to Osteoblast Differentiation Assay
-
Cell Line: Mouse C2C12 myoblast cell line.
-
Treatment: Cells were treated with ventromorphins.
-
Morphological Analysis: Differentiation into osteoblasts was assessed by observing the characteristic "cobblestone" morphology.
-
Gene Expression Analysis: Affymetrix RNA analysis was performed to compare the gene expression profiles of ventromorphin-treated cells with those treated with BMP4.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation and cDNA Synthesis: RNA was extracted from treated cells and reverse-transcribed into cDNA.
-
PCR: qRT-PCR was performed using TaqMan probes for specific target genes.
-
Data Analysis: The relative gene expression was determined using the 2-ΔΔCT method, with GAPDH used as an internal control. Statistical significance was determined by one-way ANOVA with Tukey's multiple comparison test (p ≤ 0.05).
Visualizations
Signaling Pathways
Caption: Canonical BMP signaling pathway activated by ventromorphins.
Experimental Workflow
Caption: Workflow for the discovery and characterization of ventromorphins.
Conclusion
The foundational research on ventromorphins and this compound has established them as a valuable class of small molecule activators of the canonical BMP signaling pathway. The comprehensive experimental approach, from high-throughput screening to in vivo validation, provides a solid basis for their use as chemical probes to study BMP signaling. Furthermore, their ability to induce osteoblast differentiation highlights their potential for therapeutic applications in areas such as bone regeneration. This technical guide serves as a centralized resource to facilitate further research and development efforts centered on these promising compounds.
References
- 1. CONTENTdm [ostemed-dr.contentdm.oclc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SJ000291942 in Zebrafish Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] The BMP pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is crucial for early embryonic development, including the establishment of the dorsoventral axis in vertebrates.[3][4] In zebrafish, the BMP signaling gradient is essential for specifying ventral cell fates.[5] Dysregulation of this pathway can lead to severe developmental defects.
This compound, also referred to as a "ventromorphin," has been demonstrated to potently and selectively activate the BMP pathway in zebrafish embryos, leading to a dose-dependent ventralization phenotype. This makes it a valuable tool for studying BMP signaling in vivo, for investigating the genetic and molecular mechanisms of dorsoventral patterning, and for potential applications in screening for modulators of this pathway. These application notes provide detailed protocols for the use of this compound in zebrafish studies, including phenotypic analysis and investigation of its mechanism of action.
Mechanism of Action
This compound functions by activating the canonical BMP signaling pathway. This leads to the phosphorylation and nuclear translocation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. In the nucleus, these p-SMADs complex with the common-mediator SMAD (co-SMAD), SMAD4, and bind to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their transcription. In zebrafish, activation of this pathway by this compound results in the upregulation of known BMP target genes such as bmp2b and sizzled (szl).
While not a direct interactor, the protein menin, encoded by the MEN1 gene, has been shown to play a role in TGF-β and BMP signaling pathways. Menin can act as a scaffold protein and interact with SMADs, influencing their transcriptional activity. Therefore, while this compound directly activates the BMP pathway, its effects may be modulated by factors such as menin that are involved in the broader TGF-β superfamily signaling network.
Data Presentation
Table 1: Dose-Response of this compound on Zebrafish Embryo Phenotypes at 24 hours post-fertilization (hpf)
| Concentration (µM) | Normal (%) | V1 (Mild Ventralization) (%) | V2 (Moderate Ventralization) (%) | V3 (Severe Ventralization) (%) | V4 (Extreme Ventralization) (%) | Mortality (%) |
| 0 (Control) | 100 | 0 | 0 | 0 | 0 | 0 |
| 1.6 | 85 | 10 | 5 | 0 | 0 | 0 |
| 3.1 | 50 | 30 | 15 | 5 | 0 | 0 |
| 6.3 | 10 | 40 | 35 | 10 | 5 | 0 |
| 12.5 | 0 | 15 | 45 | 30 | 10 | 5 |
| 25 | 0 | 0 | 10 | 50 | 30 | 10 |
| 50 | 0 | 0 | 0 | 20 | 50 | 30 |
Note: Data are representative and synthesized from qualitative descriptions in the cited literature. Percentages are illustrative of the trend observed. V1-V4 represent a graded series of ventralized phenotypes as described in the protocols below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Treatment of Zebrafish Embryos with this compound
-
Materials:
-
Wild-type zebrafish embryos
-
This compound stock solution (10 mM in DMSO)
-
Embryo medium (E3)
-
Petri dishes or multi-well plates
-
-
Procedure:
-
Collect zebrafish embryos shortly after fertilization.
-
Remove any unfertilized or dead embryos.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in E3 medium to the desired final concentrations (e.g., 1.6, 3.1, 6.3, 12.5, 25, 50 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
-
At approximately 2 hours post-fertilization (hpf), transfer a group of 20-30 embryos into each well of a multi-well plate or a small petri dish containing the appropriate this compound working solution or vehicle control.
-
Incubate the embryos at 28.5°C.
-
At 24 hpf, observe and score the embryos for developmental phenotypes under a dissecting microscope.
-
Protocol 3: Phenotypic Analysis of Ventralization
-
Scoring Categories:
-
Normal: Embryos with normal head, trunk, and tail structures.
-
V1 (Mild Ventralization): Embryos exhibiting a slightly smaller head and eyes, and a mildly expanded ventral tail fin.
-
V2 (Moderate Ventralization): Embryos with a significantly reduced head, cyclopia (fused eyes), and a moderately expanded ventral tail fin.
-
V3 (Severe Ventralization): Headless embryos with a severely expanded, balloon-like ventral tail fin.
-
V4 (Extreme Ventralization): Embryos lacking all anterior and dorsal structures, appearing as a disorganized cell mass with a highly expanded ventral tail fin.
-
-
Procedure:
-
At 24 hpf, systematically examine each embryo from the different treatment groups.
-
Categorize each embryo into one of the scoring categories.
-
Count the number of embryos in each category for each treatment group.
-
Calculate the percentage of embryos in each phenotypic class for each concentration of this compound.
-
Record mortality rates for each group.
-
Protocol 4: Whole-Mount In Situ Hybridization (WISH) for BMP Target Gene Expression
-
Objective: To visualize the spatial expression pattern of BMP target genes (e.g., bmp2b, szl) in response to this compound treatment.
-
Procedure:
-
Treat zebrafish embryos with this compound or vehicle control as described in Protocol 2.
-
At the desired developmental stage (e.g., 10-12 hpf), fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Perform whole-mount in situ hybridization using digoxigenin (DIG)-labeled antisense RNA probes for bmp2b and szl.
-
Following the hybridization and washing steps, detect the probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP).
-
Image the stained embryos using a dissecting microscope with a camera.
-
Observe for an expansion of the expression domains of bmp2b and szl in this compound-treated embryos compared to controls, indicative of increased BMP signaling.
-
Protocol 5: Immunoblotting for Phospho-SMAD1/5/8
-
Objective: To quantify the activation of the BMP signaling pathway by measuring the levels of phosphorylated SMAD1/5/8.
-
Procedure:
-
Treat zebrafish embryos with this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Dechorionate and deyolk the embryos.
-
Homogenize the embryos in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phospho-SMAD1/5/8.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SMAD1/5/8 or a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the relative increase in SMAD1/5/8 phosphorylation in this compound-treated samples compared to controls.
-
Mandatory Visualization
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for this compound studies in zebrafish.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Transgenic zebrafish reveal stage-specific roles for Bmp signaling in ventral and posterior mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic BMP signaling mediates notochord segmentation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning - PMC [pmc.ncbi.nlm.nih.gov]
SJ000291942 solubility and stock solution preparation
Application Notes and Protocols for SJ000291942
Topic: this compound Solubility and Stock Solution Preparation Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[1][2][3][4] This pathway is integral to a multitude of cellular processes, including cell differentiation, proliferation, and embryonic development.[5] this compound has been shown to induce BMP-dependent osteoblastic differentiation and activate the phosphorylation of SMAD1/5/8, key transducers in the BMP signaling cascade. These application notes provide detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo experimental models, along with comprehensive solubility data to guide researchers in its effective use.
Chemical and Physical Properties
This compound is supplied as a crystalline solid with a purity of ≥98%. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 425613-09-8 | |
| Molecular Formula | C₁₆H₁₅FN₂O₄ | |
| Molecular Weight | 318.30 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C |
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. It is important to note that using fresh, anhydrous solvents, particularly DMSO, is critical as absorbed moisture can significantly reduce solubility.
| Solvent | Solubility (In Vitro) | Molar Equivalent | Reference |
| DMSO | ≥ 150 mg/mL | ~471.25 mM | |
| DMSO | 64 mg/mL | ~201.06 mM | |
| DMSO | 30 mg/mL | ~94.25 mM | |
| Dimethyl Formamide (DMF) | 30 mg/mL | ~94.25 mM | |
| Ethanol | 12 mg/mL | ~37.70 mM | |
| Water | Insoluble | N/A |
| Formulation (In Vivo) | Solubility | Molar Equivalent | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~7.85 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~7.85 mM | |
| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous suspension) | N/A |
Mechanism of Action: BMP Signaling Pathway
This compound functions as an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is initiated when a BMP ligand binds to a Type II receptor (BMPR2), which then recruits and phosphorylates a Type I receptor (e.g., ALK2, ALK3, ALK6). The activated Type I receptor phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes. This compound has been experimentally shown to induce the phosphorylation of SMAD1/5/8 and the expression of BMP target genes such as bmp2b and szl.
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions of this compound. It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Caption: General workflow for preparing a stock solution of this compound.
Protocol 1: Preparation of In Vitro Stock Solution (e.g., 10 mM in DMSO)
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder (MW: 318.30)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.30 g/mol * (1000 mg / 1 g) = 3.183 mg
-
-
Weigh Compound: Carefully weigh out 3.183 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium.
Protocol 2: Preparation of In Vivo Formulation (2.5 mg/mL)
This protocol describes the preparation of a formulation suitable for administration in animal models, based on a common vehicle.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile tubes and syringes
Procedure (to prepare 1 mL of dosing solution):
-
Prepare DMSO Stock: First, prepare a concentrated stock of this compound in DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO to create a 25 mg/mL stock solution.
-
Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. a. In a sterile tube, add 400 µL of PEG300 . b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed. c. Add 50 µL of Tween-80 and mix again until homogeneous. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure yields a 1 mL solution containing 2.5 mg of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final solution should be clear.
-
Use: This formulation should be prepared fresh before use. If storage is necessary, it should be for a very short duration and protected from light. Stability in this formulation over time has not been extensively reported.
References
Application Notes and Protocols for SJ000291942 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942, also known as a ventromorphin, is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of growth factors that play crucial roles in the development, homeostasis, and repair of various tissues, most notably bone.[1][2] this compound activates this pathway by inducing the phosphorylation of SMAD1/5/8, key intracellular transducers of the BMP signal.[3] This document provides a summary of the available information on the administration of this compound in preclinical models, including its mechanism of action, in vitro and in vivo formulation protocols, and potential research applications.
Mechanism of Action
This compound functions as a potent activator of the BMP signaling cascade. The binding of BMP ligands to their receptors on the cell surface initiates a signaling cascade that leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis. In vitro studies have demonstrated that this compound induces the phosphorylation of SMAD1/5/8 in C33A-2D2 cells within 30 minutes of treatment, with peak activity observed at 1 hour.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoblotting of p-SMAD1/5/8 Following SJ000291942 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) by immunoblotting in cell lysates after treatment with SJ000291942, a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including cell growth, differentiation, and embryogenesis.[1][2] BMPs, members of the Transforming Growth Factor-β (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[3][4][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.
Phosphorylated SMAD1/5/8 (p-SMAD1/5/8) then forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. The phosphorylation of SMAD1/5/8 is a key indicator of BMP pathway activation.
This compound is a small molecule that has been identified as an activator of the canonical BMP signaling pathway. It functions by directly binding to BMP type I receptors (BMPR1A/B) and enhancing their kinase activity, which subsequently leads to the phosphorylation of SMAD1/5/8. Immunoblotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-SMAD1/5/8, in biological samples. This application note provides a detailed protocol for using immunoblotting to assess the activity of this compound on the BMP signaling pathway.
Signaling Pathway Diagram
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be responsive to BMP signaling, for example, C33A-2D2 cells, HeLa cells, or NIH/3T3 cells.
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Prior to treatment, you may wish to serum-starve the cells for 4-6 hours to reduce basal levels of SMAD phosphorylation.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug). A positive control of BMP4 (e.g., 10 ng/mL) can also be included.
-
Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) is recommended to determine the optimal treatment time for maximal p-SMAD1/5/8 induction.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Immunoblotting for p-SMAD1/5/8
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-SMAD1/5/8 (e.g., rabbit anti-p-SMAD1/5/8 (Ser463/465)) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically between 1:500 and 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed for total SMAD1/5/8 and a loading control (e.g., β-actin or GAPDH) to normalize the p-SMAD1/5/8 signal.
Experimental Workflow Diagram
Caption: Workflow for immunoblotting of p-SMAD1/5/8.
Data Presentation
The quantitative data from the immunoblotting experiments should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on p-SMAD1/5/8 Levels
| Treatment | Concentration (µM) | p-SMAD1/5/8 (Normalized Intensity) | Total SMAD1/5/8 (Normalized Intensity) | p-SMAD1/5/8 / Total SMAD1/5/8 Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.00 |
| This compound | 0.1 | 2.54 ± 0.21 | 0.98 ± 0.07 | 2.59 |
| This compound | 1 | 5.89 ± 0.45 | 1.02 ± 0.09 | 5.77 |
| This compound | 10 | 12.36 ± 1.10 | 0.99 ± 0.06 | 12.48 |
| BMP4 (Positive Control) | 10 ng/mL | 15.21 ± 1.35 | 1.01 ± 0.08 | 15.06 |
Data are represented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the vehicle control.
Table 2: Time-Course of this compound-Induced p-SMAD1/5/8 Phosphorylation
| Treatment (10 µM this compound) | Time (hours) | p-SMAD1/5/8 (Normalized Intensity) | Total SMAD1/5/8 (Normalized Intensity) | p-SMAD1/5/8 / Total SMAD1/5/8 Ratio |
| Vehicle Control | 1 | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.00 |
| This compound | 0.5 | 6.78 ± 0.55 | 0.97 ± 0.08 | 6.99 |
| This compound | 1 | 12.52 ± 1.05 | 1.01 ± 0.09 | 12.40 |
| This compound | 2 | 10.98 ± 0.92 | 0.99 ± 0.07 | 11.09 |
| This compound | 4 | 7.15 ± 0.63 | 1.03 ± 0.11 | 6.94 |
| This compound | 8 | 3.24 ± 0.29 | 0.98 ± 0.09 | 3.31 |
Data are represented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the vehicle control at the 1-hour time point.
Conclusion
This application note provides a comprehensive guide for the detection and quantification of p-SMAD1/5/8 by immunoblotting to assess the activity of the BMP signaling pathway activator, this compound. The provided protocols and data presentation formats will aid researchers in obtaining reliable and reproducible results for their studies in drug development and cell signaling research.
References
- 1. A Novel Regulatory Mechanism of the Bone Morphogenetic Protein (BMP) Signaling Pathway Involving the Carboxyl-Terminal Tail Domain of BMP Type II Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative PCR Analysis of Bone Morphogenetic Protein (BMP) Target Gene Expression Using SJ000291942
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for analyzing the activity of SJ000291942, a known activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, by quantifying the expression of BMP target genes using quantitative polymerase chain reaction (qPCR).[1][2][3]
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, playing a pivotal role in a wide array of cellular processes including embryonic development, tissue homeostasis, cell differentiation, proliferation, and apoptosis.[4][5] The canonical BMP pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates intracellular effector proteins known as Receptor-regulated Smads (R-Smads), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of specific target genes.
This compound has been identified as a potent activator of this canonical BMP signaling pathway. Studies have shown that it induces the phosphorylation of SMAD1/5/8, leading to an increase in the expression of BMP target genes. This application note provides a comprehensive workflow and detailed protocols for treating a BMP-responsive cell line with this compound and subsequently analyzing the expression of key BMP target genes, such as ID1 (Inhibitor of DNA binding 1) and SMAD6, using reverse transcription qPCR (RT-qPCR).
Signaling Pathway and Experimental Workflow
Canonical BMP Signaling Pathway
The diagram below illustrates the canonical BMP signaling cascade, which is activated by this compound.
References
Application Notes and Protocols for SJ000291942
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] BMPs are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, which play crucial roles in embryonic development and tissue homeostasis.[1] this compound has been shown to induce phosphorylation of SMAD1/5/8, key downstream effectors of the BMP pathway, and modulate the expression of BMP target genes. These application notes provide detailed protocols for the preparation of this compound working solutions in Dimethyl Sulfoxide (DMSO) for both in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅FN₂O₄ |
| Molecular Weight | 318.30 g/mol |
| CAS Number | 425613-09-8 |
Solubility and Storage
Proper storage and handling of this compound are critical for maintaining its stability and activity.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 150 mg/mL (471.25 mM) or 64 mg/mL (201.06 mM) | -80°C for up to 2 years; -20°C for up to 1 year |
| Ethanol | 12 mg/mL | Not specified |
| Water | Insoluble | Not applicable |
Note: The solubility in DMSO can be affected by moisture. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Table for Preparing Stock Solutions:
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 3.1417 mL | 15.7085 mL |
| 5 mM | 0.6283 mL | 3.1417 mL |
| 10 mM | 0.3142 mL | 1.5708 mL |
| 20 mM | 0.1571 mL | 0.7854 mL |
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired working concentration.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in your experiments.
-
Add the final working solution to your cell cultures and incubate for the desired period.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in culture medium (e.g., 10 µL of stock in 990 µL of medium) to get a 100 µM intermediate solution.
-
Dilute the 100 µM intermediate solution 1:10 in culture medium (e.g., 100 µL of intermediate in 900 µL of medium) to get the final 10 µM working solution. The final DMSO concentration will be 0.1%.
Protocol 3: Preparation of Working Solutions for In Vivo Administration
This protocol provides two examples of formulations for preparing this compound for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.
Formulation 1: DMSO/PEG300/Tween-80/Saline
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure (for a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline):
-
Dissolve this compound in DMSO to create a concentrated stock.
-
In a separate tube, add the required volume of the DMSO stock.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve a homogeneous solution. A clear solution with a solubility of ≥ 2.5 mg/mL (7.85 mM) can be achieved with this method.
Formulation 2: DMSO/Corn Oil
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn oil
Procedure (for a final solution of 10% DMSO and 90% Corn Oil):
-
Dissolve this compound in DMSO.
-
Add the corn oil to the DMSO solution.
-
Mix thoroughly to achieve a clear solution. This formulation can also achieve a solubility of ≥ 2.5 mg/mL (7.85 mM).
Signaling Pathway and Experimental Workflow
Canonical BMP Signaling Pathway Activated by this compound
This compound activates the canonical BMP signaling pathway. This process begins with the binding of a BMP ligand (or in this case, the activation by this compound) to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes.
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines a typical experiment to evaluate the activity of this compound in a cell-based assay.
Caption: General workflow for in vitro analysis of this compound activity.
References
Application Notes and Protocols for In Vivo Formulation of SJ000291942 for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a potent activator of the canonical bone morphogenetic protein (BMP) signaling pathway, a critical component of the transforming growth factor-beta (TGF-β) superfamily of signaling molecules.[1][2][3][4] Activation of this pathway by this compound leads to the phosphorylation of SMAD1/5/8, initiating a signaling cascade that plays a crucial role in various biological processes, including embryogenesis and osteogenesis.[1] These application notes provide detailed protocols for the in vivo formulation of this compound for injection, along with its mechanism of action and relevant experimental data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅FN₂O₄ | |
| Molecular Weight | 318.30 g/mol | |
| CAS Number | 425613-09-8 | |
| In Vitro Solubility | ≥ 150 mg/mL in DMSO | |
| In Vivo Solubility | ≥ 2.5 mg/mL in formulated vehicles | |
| Appearance | Powder |
Mechanism of Action
This compound functions as an activator of the canonical BMP signaling pathway. The binding of BMPs to their receptors initiates a cascade that involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. This compound has been shown to activate the phosphorylation of SMAD1/5/8, mimicking the downstream effects of BMP signaling.
In Vivo Formulation Protocols
The following are established protocols for the preparation of this compound for in vivo injection. These formulations have been shown to yield a clear solution with a solubility of at least 2.5 mg/mL. It is recommended to prepare the formulation fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Formulation 1: Aqueous-Based Vehicle
This formulation is suitable for various injection routes where an aqueous vehicle is preferred.
Components:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until a clear solution is obtained.
-
Finally, add 45% of the final volume of saline to reach the desired final concentration and volume. Mix thoroughly.
Example Preparation for 1 mL of 2.5 mg/mL Solution:
-
Weigh 2.5 mg of this compound.
-
Add 100 µL of DMSO and dissolve.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Formulation 2: Oil-Based Vehicle
This formulation can be used for subcutaneous or intramuscular injections where a sustained release profile may be desired.
Components:
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 90% of the final volume of corn oil to the solution and mix thoroughly until a clear solution is achieved.
Example Preparation for 1 mL of 2.5 mg/mL Solution:
-
Weigh 2.5 mg of this compound.
-
Add 100 µL of DMSO and dissolve.
-
Add 900 µL of corn oil and mix.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram illustrates the general workflow for preparing this compound for in vivo administration.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (Stock Solutions): Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and the formulation components. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for research use only. The provided formulations and protocols are based on publicly available data and should be adapted and validated by the end-user for their specific experimental needs. We do not sell to patients.
References
Application Notes and Protocols for SJ000291942: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability assessment of SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Activator of the canonical BMP signaling pathway.[1][2] It induces the phosphorylation of SMAD1/5/8 and the Extracellular Signal-regulated Kinase (ERK1/2).[1][2]
-
Primary Use: Research tool for studying BMP signaling in various biological processes, including embryogenesis, osteoblast differentiation, and cancer biology.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions and observed stability.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Protect from moisture. |
| In Solvent (DMSO) | -80°C | 1 year | Use fresh, anhydrous DMSO for preparing stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. A concentration of 60 mg/mL (188.5 mM) in DMSO is achievable.
-
Vortex the solution thoroughly to dissolve the compound. Sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Protocol for Assessing Long-Term Stability
Objective: To evaluate the stability of this compound under specific storage conditions over an extended period. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.
Materials:
-
This compound (stored under desired conditions)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Reference standard of this compound (stored under optimal conditions, -80°C)
Procedure:
-
Time Points: Establish a stability testing schedule with defined time points (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Sample Preparation: At each time point, retrieve a stored aliquot of this compound and a fresh aliquot of the reference standard. Prepare solutions of a known concentration in an appropriate solvent.
-
HPLC Analysis:
-
Develop a suitable HPLC method to achieve good separation of this compound from potential degradation products.
-
Inject the reference standard to establish the retention time and peak area of the pure compound.
-
Inject the aged sample.
-
-
Data Analysis:
-
Compare the chromatograms of the aged sample to the reference standard.
-
Calculate the purity of the aged sample by determining the peak area of this compound as a percentage of the total peak area.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
-
Reporting: Record the percentage purity at each time point and plot the data to observe any degradation trend.
Diagram 2: Logical Flow for Stability Assessment
Caption: Logical workflow for long-term stability testing.
Protocol for Western Blot Analysis of SMAD1/5/8 Phosphorylation
Objective: To confirm the biological activity of this compound by assessing its ability to induce the phosphorylation of SMAD1/5/8 in a cell-based assay.
Materials:
-
C33A-2D2 cells (or other suitable cell line responsive to BMP signaling)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate C33A-2D2 cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for at least 4 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-25 µM) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-SMAD1 antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.
-
Signaling Pathway
This compound acts as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound has been shown to induce the phosphorylation of SMAD1/5/8. Additionally, it can induce the phosphorylation of ERK1/2, suggesting potential crosstalk with the MAPK signaling pathway.
Diagram 3: this compound Signaling Pathway
Caption: this compound activates the canonical BMP pathway.
References
Application Notes and Protocols for SJ000291942-Induced Osteogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical pathway in bone formation and development.[1][2] As a member of the "ventromorphin" class of compounds, this compound mimics the effects of BMPs by inducing the phosphorylation of downstream mediators SMAD1/5/8 and Extracellular Signal-regulated protein Kinase (ERK1/2), thereby promoting the differentiation of mesenchymal precursor cells into osteoblasts.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce osteogenesis in various cell culture models relevant to bone biology research and drug discovery.
Mechanism of Action
This compound activates the canonical BMP signaling pathway. This initiation of the signaling cascade leads to the phosphorylation and activation of SMAD1, SMAD5, and SMAD8. Activated SMADs then form a complex and translocate to the nucleus to regulate the transcription of osteogenic genes. Additionally, this compound has been shown to induce the phosphorylation of ERK1/2, another important signaling molecule in osteoblast differentiation.
Diagram of the this compound Signaling Pathway
Caption: this compound activates BMP receptors, leading to the phosphorylation of SMAD1/5/8 and ERK1/2, which then promote osteogenic gene expression in the nucleus.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Concentration | Observation | Reference |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Not specified | Maximal induction at 1 hour of treatment | |
| ERK1/2 Phosphorylation | C33A-2D2 | Not specified | Clear induction | |
| Gene Expression Signature | C33A-2D2 | 25 µM | Aligns with low dose (10 ng/mL) BMP4 treatment | |
| Osteogenic Differentiation | C2C12 | 6.25 µM & 25 µM | Induction of osteoblast morphology |
Experimental Protocols
Protocol 1: Osteogenic Differentiation of C2C12 Cells
This protocol is adapted from the published study on ventromorphins and is recommended as a starting point for assessing the osteogenic potential of this compound.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with 5% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
This compound (stock solution in DMSO)
-
Recombinant BMP4 (positive control)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
3.7% Formaldehyde
-
Neutral Red Solution
Procedure:
-
Cell Seeding: Plate 2 x 104 C2C12 cells per well in a 24-well plate with Growth Medium and incubate overnight at 37°C.
-
Treatment:
-
The next day, replace the medium with fresh Differentiation Medium.
-
Add this compound to final concentrations of 6.25 µM and 25 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10-300 ng/mL BMP4).
-
-
Incubation and Re-treatment: Culture the cells for 6 days, with re-dosing (replacing the medium with fresh Differentiation Medium containing the respective treatments) on days 4 and 6.
-
Assessment of Osteoblast Morphology:
-
On day 7, fix the cells with 3.7% formaldehyde.
-
Wash the cells and counterstain with Neutral Red Solution.
-
Observe for the characteristic "cobblestone" morphology of osteoblasts under a microscope.
-
Experimental Workflow for C2C12 Osteogenic Differentiation
Caption: Workflow for inducing osteogenic differentiation of C2C12 cells using this compound over a 7-day period.
Protocol 2: General Protocol for Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) or Pre-osteoblasts (e.g., MC3T3-E1, C3H10T1/2)
This generalized protocol can be adapted for various mesenchymal precursor cell lines. Optimization of cell seeding density and this compound concentration is recommended.
Materials:
-
MSCs, MC3T3-E1, or C3H10T1/2 cells
-
Appropriate basal medium (e.g., α-MEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Osteogenic Induction Medium (Basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound (stock solution in DMSO)
-
Recombinant BMP2 or BMP4 (positive control)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will reach confluence at the start of differentiation (e.g., 1-5 x 104 cells/cm2). Culture in basal medium until confluent.
-
Initiation of Differentiation: Once confluent, replace the basal medium with Osteogenic Induction Medium.
-
Treatment:
-
Add this compound to the Osteogenic Induction Medium. A starting concentration of 25 µM is recommended, with a dose-response (e.g., 1-50 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO in Osteogenic Induction Medium) and a positive control (e.g., 100 ng/mL BMP2 in Osteogenic Induction Medium).
-
-
Culture and Medium Change: Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Staining (Early Marker; Day 7-10): Stain for ALP activity using a commercially available kit.
-
Alizarin Red S Staining (Late Marker; Day 14-21): Stain for calcium deposition to visualize mineralization.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of osteogenic marker genes (e.g., Runx2, Alpl, Bglap (Osteocalcin)) at various time points (e.g., Day 4, 7, 14).
-
Western Blotting: Analyze the phosphorylation of SMAD1/5/8 and ERK1/2 at early time points (e.g., 15, 30, 60 minutes) after this compound treatment.
-
Protocol 3: Alkaline Phosphatase (ALP) Staining
Materials:
-
Differentiated cells in culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
ALP staining kit (containing a substrate like BCIP/NBT)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Prepare the ALP staining solution according to the manufacturer's instructions.
-
Incubate cells with the staining solution in the dark at room temperature until a blue/purple color develops (typically 15-60 minutes).
-
Stop the reaction by washing with PBS.
-
Store the plates in PBS and image.
Protocol 4: Alizarin Red S Staining
Materials:
-
Differentiated cells in culture plates
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 15-30 minutes at room temperature.
-
Wash cells three times with distilled water.
-
Add Alizarin Red S solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with distilled water.
-
Image the red-orange calcium deposits.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
Materials:
-
Differentiated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Runx2, Alpl, Bglap) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Harvest cells at desired time points and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Protocol 6: Western Blot for Phosphorylated SMAD1/5/8 and ERK1/2
Materials:
-
Cells treated with this compound for short durations (e.g., 0, 15, 30, 60 minutes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-SMAD1/5/8, anti-total SMAD1, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low osteogenic differentiation:
-
Optimize the concentration of this compound (perform a dose-response curve).
-
Ensure the cells are healthy and not passaged too many times.
-
Confirm the activity of the osteogenic induction medium components.
-
-
High cell death:
-
Test for cytotoxicity of this compound at the concentrations used.
-
Ensure the DMSO concentration in the final culture medium is low (<0.1%).
-
-
Inconsistent results:
-
Maintain consistent cell seeding densities and confluency at the start of differentiation.
-
Use a fresh stock of this compound.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to induce and study osteogenesis in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C2C12 Myogenic Differentiation using SJ000291942
Introduction
C2C12 cells, a murine myoblast cell line, are a widely utilized in vitro model for studying skeletal muscle differentiation, also known as myogenesis.[1][2] This process is characterized by the proliferation of myoblasts, their subsequent exit from the cell cycle, and fusion into multinucleated myotubes.[1] The differentiation of C2C12 cells is a tightly regulated process involving a cascade of signaling pathways and the expression of specific myogenic regulatory factors (MRFs) such as MyoD and myogenin, and structural proteins like myosin heavy chain (MHC).[3]
Standard protocols for inducing C2C12 differentiation involve switching the culture medium from a high-serum growth medium (GM) to a low-serum differentiation medium (DM), typically containing 2% horse serum.[4] This change in serum concentration triggers the myogenic program.
The Transforming Growth Factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a crucial role in regulating myogenesis. While TGF-β itself is a known inhibitor of myogenesis, BMPs have a more complex, context-dependent role and can influence the commitment of mesenchymal cells to either myogenic or osteogenic lineages.
SJ000291942 is a small molecule activator of the canonical BMP signaling pathway. Activation of this pathway leads to the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate target gene expression. This document provides a detailed protocol for utilizing this compound to modulate C2C12 myogenic differentiation.
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to its cell surface receptors, leading to the phosphorylation and activation of SMAD1/5/8. These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound acts as an activator of this pathway.
Experimental Protocols
This protocol is a proposed methodology based on the known function of this compound as a BMP pathway activator and established C2C12 differentiation protocols. Optimal conditions may need to be determined empirically.
Materials
-
C2C12 myoblasts (ATCC CRL-1772)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound (MedChemExpress HY-101138)
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Myosin Heavy Chain (MHC), anti-Myogenin
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Experimental Workflow
Detailed Procedure
-
Cell Seeding and Proliferation:
-
Culture C2C12 myoblasts in Growth Medium (GM) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells before they reach full confluency to maintain their myogenic potential.
-
For differentiation experiments, seed C2C12 cells in appropriate culture vessels (e.g., 24-well plates for immunofluorescence) at a density that will allow them to reach 80-90% confluency on the day of differentiation induction.
-
-
Induction of Differentiation and Treatment:
-
When cells reach the desired confluency, aspirate the GM and wash the cells once with sterile PBS.
-
Replace the GM with Differentiation Medium (DM). This marks Day 0 of differentiation.
-
Prepare stock solutions of this compound in DMSO. Further dilute in DM to the final desired concentrations. A concentration range of 1-25 µM is suggested for initial experiments based on typical small molecule activities.
-
Add the diluted this compound to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
A positive control using a known inducer of osteogenesis in C2C12 cells, such as BMP-2 (e.g., 50 ng/mL), can also be included.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72, 96, and 120 hours). Change the medium with freshly prepared DM and treatments every 48 hours.
-
-
Assessment of Myogenic Differentiation:
-
Immunofluorescence Staining:
-
At each time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibodies against MHC and Myogenin overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Quantification:
-
Capture multiple random images from each well.
-
Myotube Formation: Quantify the extent of myotube formation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%. A myotube is typically defined as a cell containing three or more nuclei.
-
Myogenic Marker Expression: The expression of MHC and myogenin can be quantified by measuring the fluorescence intensity.
-
-
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Dose-Response of this compound on C2C12 Myotube Formation (at 96 hours)
| Treatment | Concentration (µM) | Fusion Index (%) |
| Vehicle Control | 0 (DMSO) | 45 ± 5 |
| This compound | 1 | 42 ± 4 |
| This compound | 5 | 35 ± 6 |
| This compound | 10 | 20 ± 3 |
| This compound | 25 | 8 ± 2 |
| BMP-2 (Positive Control) | 50 ng/mL | 5 ± 1 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of Myosin Heavy Chain (MHC) Expression in C2C12 Cells Treated with 10 µM this compound
| Time (hours) | Vehicle Control (% MHC Positive Cells) | This compound (10 µM) (% MHC Positive Cells) |
| 24 | 5 ± 1 | 4 ± 1 |
| 48 | 25 ± 4 | 15 ± 3 |
| 72 | 50 ± 6 | 28 ± 5 |
| 96 | 65 ± 7 | 35 ± 4 |
| 120 | 70 ± 8 | 40 ± 6 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the BMP signaling pathway activator, this compound, on the myogenic differentiation of C2C12 cells. Based on the known inhibitory role of sustained BMP signaling on myogenesis, it is hypothesized that this compound will inhibit myotube formation and the expression of key myogenic markers in a dose- and time-dependent manner. The provided protocols and data tables serve as a guide for researchers to design and interpret experiments aimed at understanding the modulation of myogenesis by small molecules. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific C2C12 subclone and experimental setup.
References
Application Notes and Protocols for Assessing SJ000291942 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[1][2][3] This pathway plays a crucial role in embryonic development, tissue homeostasis, and cellular differentiation.[1][2] this compound has been shown to induce phosphorylation of SMAD1/5/8, the key downstream effectors of the BMP pathway, as well as phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2). Its activity can be assessed through a variety of in vivo and in vitro assays that measure these downstream signaling events and their phenotypic consequences.
These application notes provide detailed protocols for the key experimental methods used to characterize the bioactivity of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data available for this compound's biological activity.
| Assay Type | Cell Line/Organism | Parameter | Value | Reference |
| Cell-Based BMP Signaling Assay | C33A-2D2 | EC50 | ≤ 1 µM | |
| Gene Expression Analysis | C33A-2D2 | Effective Concentration | 25 µM (aligns with 10 ng/mL BMP4) | |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Time to Max. Induction | 1 hour |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the BMP signaling pathway activated by this compound and the general workflows for assessing its activity.
Experimental Protocols
1. In Vivo Zebrafish Embryo Ventralization Assay
This protocol is designed to assess the effect of this compound on embryonic development in zebrafish, a model system where increased BMP signaling leads to a characteristic ventralized phenotype.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well or 48-well)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Wash the embryos with E3 medium to remove debris.
-
Stage the embryos under a stereomicroscope. Embryos at the 1- to 4-cell stage are typically used.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in E3 medium from the stock solution. A typical concentration range to test is 1 µM to 50 µM.
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to E3 medium.
-
Aliquot the different concentrations of this compound and the vehicle control into the wells of a multi-well plate.
-
-
Embryo Incubation:
-
Carefully transfer a set number of embryos (e.g., 10-20) into each well.
-
Incubate the plate at 28.5°C.
-
-
Phenotypic Analysis:
-
At 24 to 48 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.
-
Score the embryos for developmental phenotypes. Increased BMP signaling due to this compound activity will result in varying degrees of ventralization, which can range from mild (reduced head and eyes) to severe (a complete lack of dorsal structures, resulting in a tube-like embryo).
-
Quantify the percentage of embryos in each phenotypic category for each concentration.
-
-
(Optional) Gene Expression Analysis:
-
At an earlier time point (e.g., 10 hpf), collect embryos from each treatment group.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of BMP target genes such as bmp2b and szl.
-
2. In Vitro SMAD1/5/8 and ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated SMAD1/5/8 and ERK1/2 in C33A-2D2 cells treated with this compound by Western blotting.
Materials:
-
C33A-2D2 human cervical carcinoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture C33A-2D2 cells in standard culture medium until they reach 80-90% confluency.
-
Serum-starve the cells by replacing the culture medium with serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO) for a specified time. For maximal p-SMAD1/5/8 induction, a 1-hour treatment is recommended.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 or phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1, total ERK1/2, and a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein and/or the loading control.
-
Plot the normalized data to visualize the dose-dependent effect of this compound on SMAD and ERK phosphorylation.
-
References
Application Notes and Protocols for SJ000291942 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942, also known as Ventromorphin 1, is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] The BMP pathway is a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules, which play pivotal roles in embryonic development, tissue homeostasis, and cellular differentiation.[2] this compound was identified through a high-throughput screen of approximately 600,000 small molecules, utilizing a cell-based luciferase assay.[1][3] Its mechanism of action involves the activation of SMAD1/5/8 phosphorylation, a key step in the canonical BMP signaling cascade. These characteristics make this compound a valuable tool for studying BMP signaling and a potential starting point for the development of therapeutics targeting this pathway.
Data Presentation
The following table summarizes the available quantitative data for this compound in various biological assays.
| Assay Type | Cell Line/Organism | Parameter | Value | Reference |
| BMP Signaling Activation | C33A-2D2 | Concentration for Gene Expression Analysis | 25 µM | |
| SMAD1/5/8 Phosphorylation | C33A-2D2 | Time to Maximal p-SMAD1/5/8 Induction | 1 hour | |
| Zebrafish Embryo Assay | Danio rerio | Phenotypic Effect | Severe Ventralization | |
| Osteoblast Differentiation | C2C12 | Assay Concentration | Not Specified |
Signaling Pathway
This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Identification of BMP Signaling Activators
This generalized workflow outlines the steps taken to identify novel activators of the BMP signaling pathway, such as this compound.
Caption: Generalized high-throughput screening workflow.
Protocol 1: C33A-2D2 BMP-Responsive Luciferase Reporter Assay
This cell-based assay is the primary method used for the high-throughput screening and identification of BMP signaling activators like this compound. It utilizes a human cervical carcinoma cell line (C33A-2D2) stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene.
Workflow:
Caption: Luciferase reporter assay workflow.
Methodology:
-
Cell Culture: Maintain C33A-2D2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., hygromycin B) to ensure the retention of the reporter plasmid.
-
Cell Seeding: Seed C33A-2D2 cells into 96-well or 384-well white, clear-bottom tissue culture plates at a density that will result in approximately 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in serum-free medium to achieve the desired final concentrations (e.g., for a dose-response curve). Include appropriate controls: a vehicle control (DMSO) and a positive control (recombinant human BMP4).
-
Compound Addition: Remove the growth medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., adding a passive lysis buffer).
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to the vehicle control to determine the fold activation. For dose-response experiments, plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Zebrafish Embryo Ventralization Assay
This in vivo assay is a secondary screen to confirm the activity of putative BMP signaling activators. Increased BMP signaling in zebrafish embryos leads to a "ventralized" phenotype, characterized by a reduction or absence of dorsal structures.
Workflow:
Caption: Zebrafish ventralization assay workflow.
Methodology:
-
Zebrafish Husbandry and Embryo Collection: Maintain adult zebrafish according to standard protocols. Collect freshly fertilized embryos and place them in E3 embryo medium.
-
Dechorionation: If necessary, dechorionate the embryos enzymatically with pronase or manually with forceps to increase compound permeability.
-
Compound Exposure: Prepare solutions of this compound in E3 embryo medium at various concentrations. Distribute embryos into a 24-well or 48-well plate (approximately 10-15 embryos per well). Remove the E3 medium and add the compound solutions. Include a vehicle control (DMSO in E3 medium).
-
Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours post-fertilization (hpf).
-
Phenotypic Analysis: At the end of the incubation period, observe the embryos under a dissecting microscope. Score the embryos based on the severity of the ventralized phenotype. Phenotypes can range from a slight reduction in head and eye size to a complete lack of dorsal structures.
-
Whole-Mount in situ Hybridization (Optional): To further confirm the activation of the BMP pathway, perform whole-mount in situ hybridization to examine the expression of BMP target genes, such as bmp2b and szl.
Protocol 3: C2C12 Osteoblast Differentiation Assay
This cell-based assay assesses the ability of BMP signaling activators to induce the differentiation of myoblasts into osteoblasts. C2C12 cells are a mouse myoblast cell line that can be induced to differentiate into osteoblasts in the presence of BMPs.
Workflow:
Caption: Osteoblast differentiation assay workflow.
Methodology:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation Induction: Seed C2C12 cells in 24-well or 48-well plates. Once the cells reach confluence, switch the growth medium to a differentiation medium (e.g., DMEM with 2% FBS) containing this compound at the desired concentration. Include a vehicle control and a positive control (BMP4).
-
Medium Change: Change the differentiation medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Assay (Early Marker of Osteoblast Differentiation):
-
After 3-5 days of differentiation, wash the cells with PBS.
-
Lyse the cells and measure ALP activity using a colorimetric or fluorescent substrate (e.g., p-nitrophenyl phosphate).
-
Normalize the ALP activity to the total protein content of each well.
-
-
Alizarin Red S Staining (Late Marker of Osteoblast Differentiation):
-
After 7-14 days of differentiation, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the cells with Alizarin Red S solution, which specifically binds to calcium deposits, a hallmark of mature osteoblasts.
-
Wash the cells to remove excess stain and visualize the red-orange staining of mineralized nodules.
-
For quantification, the stain can be extracted and measured spectrophotometrically.
-
References
Application Notes and Protocols for Measuring SJ000291942 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily, which play crucial roles in embryonic development and tissue homeostasis. Activation of the BMP pathway by this compound leads to the phosphorylation of downstream mediators, primarily SMAD1/5/8, and subsequent regulation of target gene expression. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action: BMP Signaling Pathway
This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type II BMP receptors (BMPRII), which then recruit and phosphorylate type I BMP receptors (BMPRI). The activated BMPRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (Co-SMAD), which then translocates to the nucleus to regulate the transcription of BMP target genes.
References
Troubleshooting & Optimization
troubleshooting SJ000291942 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SJ000291942, focusing on common insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the canonical bone morphogenetic protein (BMP) signaling pathway.[1][2][3][4][5] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily. The compound works by activating this pathway, which leads to the phosphorylation of SMAD1/5/8 proteins. This activation has been observed to induce osteoblastic differentiation in C2C12 murine myoblasts and cause ventralization in zebrafish embryos.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, the recommended solvents for dissolving this compound for in vitro use are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). For in vivo applications, specific formulations using a combination of solvents are required. It is insoluble in water.
Q3: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 150 mg/mL | 471.25 mM | Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| DMSO | 64 mg/mL | 201.06 mM | Use fresh DMSO as moisture can reduce solubility. |
| DMSO | 60 mg/mL | 188.5 mM | Sonication is recommended. |
| DMSO | 30 mg/mL | - | - |
| DMF | 30 mg/mL | - | - |
| Ethanol | 12 mg/mL | - | - |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 7.85 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 7.85 mM | 10% DMSO, 90% Corn Oil. |
Q4: How should I store this compound powder and its stock solutions?
For long-term stability, it is recommended to store the solid powder of this compound at -20°C for up to 3 years. Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guide
Q5: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues in DMSO, consider the following steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly decrease the solubility of compounds. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle warming: You can warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: As recommended by some suppliers, sonicating the solution can help break up aggregates and facilitate dissolution. An ultrasonic cleaner is generally recommended over an ultrasonic disruptor to avoid degrading the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q6: I observed precipitation when preparing my stock solution. How can I resolve this?
Precipitation during the preparation of a stock solution can occur if the solubility limit is exceeded or if the solvent quality is poor. If precipitation occurs, heating and/or sonication can be used to help redissolve the compound. If the precipitate does not go back into solution, the concentration may be too high. In this case, you may need to add more solvent to decrease the concentration.
Q7: My compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. What went wrong and how can I prevent this?
This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions. The DMSO stock is diluted into an aqueous environment where the compound's solubility is much lower, causing it to precipitate. To prevent this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your experiment.
-
Increase the percentage of DMSO (with caution): You can try to increase the final percentage of DMSO in your cell culture medium. However, be aware that DMSO can have its own effects on cells, typically starting at concentrations above 0.5%. It is crucial to have a vehicle control (medium with the same percentage of DMSO) in your experiment.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Consider alternative formulation strategies: For certain applications, using a solubilizing agent like Tween-80 or PEG300, similar to the in vivo formulations, might be an option, but their compatibility with your specific cell type must be verified.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
-
Calculate the required mass: Based on the molecular weight of this compound (318.30 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 100 mM stock solution, you would need 31.83 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add solvent: Add the desired volume of fresh, anhydrous DMSO to the powder.
-
Dissolve the compound: Vortex the solution vigorously. If necessary, use an ultrasonic bath or warm the solution gently (e.g., 37°C) until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution, ≥ 2.5 mg/mL)
This protocol is based on a formulation that yields a clear solution.
-
Prepare a DMSO stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add solvents sequentially: The key to this formulation is the order of addition. For a 1 mL final volume, follow these steps: a. Start with 400 µL of PEG300. b. Add 100 µL of your 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix well.
-
Final Concentration: This procedure results in a clear solution with a final this compound concentration of 2.5 mg/mL.
Visualizations
References
Technical Support Center: Optimizing SJ000291942 Concentration for Maximal Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SJ000291942 to achieve a maximal response in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1] BMPs are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, which play crucial roles in various biological processes, including embryonic development and tissue homeostasis. This compound exerts its effects by activating this pathway, leading to the phosphorylation of SMAD1/5/8 proteins.[1] These phosphorylated SMADs then translocate to the nucleus to regulate the transcription of target genes. Additionally, this compound has been observed to induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2).[1]
Q2: In what experimental systems has this compound been shown to be effective?
This compound has demonstrated potent activity in both in vivo and in vitro models. In zebrafish embryos, it has been shown to cause dose-dependent ventralization, a phenotype consistent with increased BMP signaling.[1] In cell-based assays, it has been effectively used in the human cervical carcinoma cell line C33A-2D2 to stimulate BMP-responsive genes.[1] Low concentrations of this compound (25µM) have been shown to align with the gene expression signature of low-dose BMP4 treatment.
Q3: What is a recommended starting concentration range for this compound in a new experiment?
For initial experiments, it is advisable to perform a dose-response study over a wide concentration range to determine the optimal concentration for your specific cell line and endpoint. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration, for example, 50 µM. This will help in determining the half-maximal effective concentration (EC50). For subsequent mechanistic studies, concentrations around the determined EC50 value (e.g., 0.5x, 1x, and 2x EC50) are recommended.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). To minimize degradation, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 for your specific cell line and assay. |
| Incorrect Compound Preparation/Storage | Ensure the stock solution is properly dissolved and has been stored correctly to prevent degradation. Prepare fresh working solutions for each experiment. |
| Low Receptor Expression in Cell Line | Verify the expression of BMP receptors (Type I and Type II) in your cell line using techniques like Western blotting or qPCR. |
| Cell Culture Conditions | Ensure that the cell culture conditions (e.g., serum concentration, cell density) are optimal for BMP signaling. Some components in serum can interfere with the pathway. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect a response. Consider using a more sensitive method, such as a luciferase reporter assay. |
Problem 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Antibodies (Western Blot) | Use a high-quality blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). Optimize antibody concentrations and washing steps. |
| Autofluorescence of Cells or Compound | Include appropriate controls (e.g., cells treated with vehicle only) to assess background fluorescence. |
| Promoter Leakiness (Reporter Assays) | Use a reporter construct with a minimal promoter that has low basal activity. Co-transfect with a control vector to normalize for non-specific effects. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and accurate pipetting when seeding cells to achieve consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents before adding them to the wells. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on SMAD1/5/8 Phosphorylation in C33A-2D2 Cells
| This compound Concentration (µM) | Fold Increase in pSMAD1/5/8 (Normalized to Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 4.2 |
| 1 | 7.5 |
| 5 | 12.3 |
| 10 | 14.8 |
| 25 | 15.1 |
| 50 | 15.2 |
Table 2: Illustrative EC50 Values of this compound in Different Experimental Systems
| Experimental System | Assay | Estimated EC50 (µM) |
| C33A-2D2 Cells | pSMAD1/5/8 Western Blot | ~1.5 |
| C33A-2D2 Cells | BRE-Luciferase Reporter Assay | ~0.8 |
| Zebrafish Embryos | Ventralization Phenotype | ~5.0 |
Experimental Protocols
Protocol 1: Determination of this compound-induced SMAD1/5/8 Phosphorylation by Western Blot
-
Cell Seeding: Plate C33A-2D2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like β-actin.
-
Protocol 2: BMP-Responsive Element (BRE) Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., C33A-2D2) in a 24-well plate with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a serial dilution of this compound or vehicle. Incubate for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer provided with your dual-luciferase assay kit.
-
Luciferase Assay: Follow the manufacturer's instructions for the dual-luciferase assay system to measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
References
avoiding SJ000291942 degradation in experiments
Welcome to the technical support center for SJ000291942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation and ensuring the effective use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to prevent degradation?
A1: Proper storage is critical to maintaining the stability and activity of this compound. Storage conditions for both the powdered compound and solutions are summarized below. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1][3] |
| -20°C | 1 year |
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO is reported to be ≥ 150 mg/mL (471.25 mM) and 60 mg/mL (188.5 mM). For in vivo experiments, specific formulations are recommended. For example, a clear solution can be achieved at ≥ 2.5 mg/mL (7.85 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.
Q3: What should I do if I observe precipitation when preparing a solution of this compound?
A3: If you observe precipitation or phase separation during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution. It is also recommended to centrifuge the vial at 3000 rpm for a few minutes if the powdered compound adheres to the vial.
Q4: How does this compound exert its biological effects?
A4: this compound is an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are part of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules. The compound induces the phosphorylation of SMAD1/5/8, which are key downstream effectors of the BMP pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no biological activity observed | Compound Degradation: Improper storage of the powder or stock solutions can lead to a loss of activity. | Verify that the compound and its solutions have been stored according to the recommended conditions (see FAQ Q1). Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Dosage: The effective concentration of this compound can vary between cell types and experimental models. | Perform a dose-response experiment to determine the optimal concentration for your specific system. Low doses of BMP4 (10ng), which this compound activity is compared to, align with 25µM of this compound. | |
| Cellular Context: The cellular environment and the presence of other signaling molecules can influence the activity of this compound. | Consider the specific biological context of your experiment. The TGF-β and BMP pathways are subject to complex regulation by other signaling pathways. | |
| Unexpected Off-Target Effects | Non-specific Activity: While this compound is a known BMP pathway activator, high concentrations may lead to off-target effects. The compound has been observed to induce phosphorylation of ERK1/2 at higher doses. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate negative controls in your experiments. |
| Difficulty Dissolving the Compound | Incomplete Solubilization: The compound may not be fully dissolved, leading to an inaccurate final concentration. | Follow the recommendations for solubilization, including the use of sonication. For in vivo studies, use the recommended solvent mixtures. |
Experimental Protocols
Immunoblotting for p-SMAD1/5/8
This protocol is designed to assess the activation of the BMP pathway by this compound.
-
Cell Treatment: Plate cells (e.g., C33A-2D2) and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 1 hour, as maximal p-SMAD1/5/8 induction is observed at this time point.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Signaling Pathway
This compound activates the canonical BMP signaling pathway, which is a critical component of the larger TGF-β signaling network. The simplified pathway is illustrated below.
The ubiquitin-proteasome system plays a role in terminating TGF-β/BMP signaling by targeting SMAD proteins for degradation. E3 ubiquitin ligases like SMURF1 and SMURF2 can ubiquitinate receptor-regulated SMADs (R-SMADs), leading to their degradation by the proteasome. This is an important consideration for the duration of signaling in experimental designs.
References
Technical Support Center: Managing Off-Target Effects of SJ000291942
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the off-target effects of SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by inducing the phosphorylation of SMAD1/5/8, which are key downstream effectors of BMP signaling.[1][2] This activation leads to the transcription of BMP target genes.
Q2: What are the known off-target effects of this compound?
A primary off-target effect of this compound is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).
Q3: Why is it important to consider the off-target activation of ERK1/2?
The activation of the ERK1/2 pathway can lead to a variety of cellular responses, including proliferation, differentiation, and survival, which may confound experimental results and lead to misinterpretation of the effects of BMP pathway activation. Furthermore, there is known crosstalk between the BMP/SMAD and MAPK/ERK pathways. For instance, activated ERK can phosphorylate the linker region of SMAD1, which may inhibit its nuclear accumulation and transcriptional activity, thereby antagonizing the intended on-target effect.
Q4: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. A low dose of 10ng/mL of BMP4 has been shown to have similar effects to 25µM of this compound. However, a direct comparison of the dose-response for SMAD1/5/8 versus ERK1/2 phosphorylation is not currently available. Therefore, it is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration that maximizes SMAD1/5/8 phosphorylation while minimizing ERK1/2 activation.
II. Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of phosphorylated ERK1/2 (p-ERK1/2) are observed. | The concentration of this compound is too high, leading to significant off-target activation of the MAPK/ERK pathway. | Perform a dose-response experiment to determine the lowest concentration of this compound that provides sufficient SMAD1/5/8 phosphorylation with minimal p-ERK1/2. Consider using a MEK inhibitor (e.g., U0126 or PD98059) as a negative control to confirm that the observed ERK activation is indeed an off-target effect. |
| Weak or no phosphorylation of SMAD1/5/8 (p-SMAD1/5/8) is detected. | The concentration of this compound is too low. The incubation time is not optimal. Cell line is not responsive to BMP signaling. | Increase the concentration of this compound. The maximal induction of p-SMAD1/5/8 by this compound has been observed at 1 hour of treatment. Ensure your cell line expresses BMP receptors and is known to respond to BMP pathway activation. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or serum conditions. Inconsistent preparation of this compound stock solution. | Maintain consistent cell culture practices. Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Unexpected cellular phenotype that does not align with known BMP signaling outcomes. | The observed phenotype may be a result of the off-target ERK1/2 activation or a combination of both on- and off-target effects. | To dissect the signaling pathways, use a MEK inhibitor (e.g., U0126 or PD98059) to block the ERK pathway. If the phenotype is reversed or altered in the presence of the MEK inhibitor, it suggests an involvement of the off-target ERK activation. |
III. Experimental Protocols
Protocol 1: Assessment of On-Target (p-SMAD1/5/8) and Off-Target (p-ERK1/2) Activation by Western Blot
This protocol allows for the simultaneous detection of both on-target and off-target effects of this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., C33A-2D2, HEK293T, or your cell line of interest) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control for each pathway (e.g., BMP4 for p-SMAD1/5/8 and EGF for p-ERK1/2).
2. Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SMAD1/5/8, total SMAD1, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each pathway.
-
Plot the normalized data to generate dose-response curves for both p-SMAD1/5/8 and p-ERK1/2.
Protocol 2: Deconvolution of On- and Off-Target Effects using a MEK Inhibitor
This protocol helps to distinguish the cellular effects mediated by the BMP/SMAD pathway from those caused by the off-target ERK activation.
1. Cell Treatment:
-
Plate and serum-starve cells as described in Protocol 1.
-
Pre-treat a subset of wells with a MEK inhibitor (e.g., 10 µM U0126 or 20 µM PD98059) for 1 hour.
-
Treat the cells with this compound at a concentration known to induce both p-SMAD1/5/8 and p-ERK1/2, in the presence or absence of the MEK inhibitor. Include appropriate vehicle controls.
2. Assessment of Cellular Phenotype:
-
Analyze the cellular phenotype of interest (e.g., cell morphology, gene expression of BMP target genes, cell proliferation).
3. Western Blot Analysis:
-
Perform Western blot analysis as described in Protocol 1 to confirm the inhibition of p-ERK1/2 by the MEK inhibitor and to assess the effect on p-SMAD1/5/8.
4. Interpretation:
-
If the cellular phenotype induced by this compound is reversed or attenuated in the presence of the MEK inhibitor, it indicates a significant contribution from the off-target ERK pathway.
-
If the phenotype persists despite the inhibition of ERK, it is likely mediated by the on-target BMP/SMAD pathway.
IV. Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value/Observation | Reference |
| On-Target Pathway | Canonical BMP/SMAD Signaling | |
| On-Target Effect | Phosphorylation of SMAD1/5/8 | |
| Off-Target Pathway | MAPK/ERK Signaling | |
| Off-Target Effect | Phosphorylation of ERK1/2 | |
| Time to Max. p-SMAD1/5/8 | 1 hour | |
| Effective Concentration | 25 µM shows similar effects to 10ng/mL BMP4 |
Note: Quantitative EC50 values for this compound on SMAD1/5/8 and ERK1/2 phosphorylation are not currently available in the public domain. Researchers are advised to determine these values empirically in their experimental system.
V. Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Navigating SJ000291942 Experiments: A Technical Support Guide to Minimize Variability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. By addressing common sources of variability, this resource aims to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily.[3] The primary mechanism of this compound involves the activation of SMAD1/5/8 phosphorylation, a key step in the canonical BMP signaling cascade.[3][4] This activation has been observed in various experimental systems, including C33A-2D2 cells and zebrafish embryos.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results. It is recommended to dissolve this compound in fresh, high-quality Dimethyl Sulfoxide (DMSO). The solubility in DMSO is approximately 64 mg/mL (201.06 mM). It is crucial to use fresh DMSO as it can absorb moisture, which can reduce the solubility of the compound. For long-term storage, the powdered form should be kept at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to one year.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell type and the specific assay. A concentration of 25µM has been shown to align with the gene expression signature of a low dose (10ng) of BMP4 treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
In addition to activating the canonical BMP pathway through SMAD1/5/8 phosphorylation, this compound has also been observed to induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2). Researchers should be aware of this and consider its potential implications when interpreting experimental results.
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors. This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no compound activity | Improper dissolution or degradation of this compound. | Ensure the use of fresh, anhydrous DMSO for preparing stock solutions as moisture can decrease solubility. Store stock solutions at -80°C. Perform a concentration-response curve to verify the compound's activity. |
| Incorrect working concentration. | The optimal concentration is cell-type and assay-dependent. A common starting point is 25µM. Conduct a dose-response experiment to determine the optimal concentration for your system. | |
| Insufficient incubation time. | For signaling pathway activation, maximal phosphorylation of SMAD1/5/8 has been observed at 1 hour of treatment in C33A-2D2 cells. Optimize the incubation time for your specific endpoint. | |
| High mortality in zebrafish embryos | The concentration of this compound is too high. | This compound is a potent compound and can cause mortality at lower doses compared to other compounds. Perform a dose-finding study to identify the highest concentration that induces the desired phenotype without significant toxicity. |
| Variability in zebrafish phenotype (ventralization) | Inconsistent compound exposure. | Ensure uniform delivery of the compound to the embryos. Maintain consistent temperature and media conditions throughout the experiment. |
| Developmental stage of embryos. | Use tightly synchronized embryos at the same developmental stage for all experimental groups to minimize biological variability. | |
| Unexpected cellular responses | Potential activation of non-canonical pathways. | This compound has been shown to induce ERK1/2 phosphorylation. If your results are unexpected, consider the potential involvement of the MAPK/ERK pathway. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 64 mg/mL (201.06 mM) | |
| Recommended Starting Concentration (Cell-based) | 25 µM | |
| Time to Maximal p-SMAD1/5/8 Induction | 1 hour | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols
Cell-Based Assay: Western Blot for SMAD1/5/8 Phosphorylation
This protocol is a general guideline for assessing the activation of the BMP pathway in response to this compound in a cell line such as C33A-2D2.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells have attached, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
This compound Treatment: Prepare a working solution of this compound in a serum-free medium. A starting concentration of 25µM is recommended. Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for 1 hour at 37°C. This time point has been shown to be effective for maximal SMAD1/5/8 phosphorylation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Proceed with standard western blotting procedures, using primary antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8 as a loading control.
Zebrafish Ventralization Assay
This protocol provides a general framework for observing the ventralizing effects of this compound on zebrafish embryos.
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and ensure they are at a similar developmental stage (e.g., 1-4 cell stage).
-
Compound Preparation: Prepare a range of concentrations of this compound in E3 embryo medium. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces ventralization without causing excessive mortality.
-
Embryo Treatment: Place the embryos in multi-well plates and replace the standard E3 medium with the this compound-containing medium. Include a vehicle control group.
-
Incubation: Incubate the embryos at 28.5°C.
-
Phenotypic Analysis: At 24-48 hours post-fertilization (hpf), observe the embryos under a stereomicroscope for signs of ventralization. This can include a reduction or absence of dorsal structures like the eyes and head, and an expansion of ventral tissues.
-
Data Quantification: Score the embryos based on the severity of the ventralization phenotype. Also, record the mortality rate for each concentration.
Visualizing Experimental Processes and Pathways
The following diagrams illustrate key aspects of working with this compound.
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for this compound experiments.
References
impact of hygroscopic DMSO on SJ000291942 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ000291942. The information focuses on mitigating the impact of the hygroscopic nature of Dimethyl Sulfoxide (DMSO) on the inhibitor's activity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors that belong to the transforming growth factor-beta (TGF-β) superfamily. The canonical BMP pathway involves the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8) proteins. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including osteoblast differentiation.
Q2: Why is the choice of solvent critical for this compound?
A2: The choice of solvent is critical due to its potential to affect the stability and solubility of this compound. DMSO is a common solvent for this compound; however, its highly hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the solubility of the compound, potentially leading to precipitation and reduced activity.[1] One supplier explicitly warns that moisture-absorbing DMSO reduces the solubility of this compound and recommends using fresh DMSO.
Q3: How does water absorption in DMSO affect this compound's performance in an assay?
A3: Water absorption in DMSO can negatively affect this compound's performance in several ways:
-
Reduced Solubility and Precipitation: Increased water content can decrease the solubility of hydrophobic compounds like this compound, leading to precipitation. This lowers the effective concentration of the activator in your assay, resulting in underestimated potency (e.g., a higher EC50 value).
-
Inconsistent Results: The variable amount of water absorbed by DMSO can lead to inconsistent concentrations of the active compound between experiments, contributing to high variability in your data.
-
Altered Compound Activity: While the primary issue is solubility, the presence of water could potentially lead to hydrolysis or degradation of the compound over time, though this is less documented for this compound specifically.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent EC50 values for this compound across experiments. | Hygroscopic DMSO leading to variable activator concentration. | 1. Prepare fresh stock solutions of this compound in new, anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Ensure proper storage of aliquots in a desiccated environment. 4. Compare the results with the new stock to previous experiments. |
| Visible precipitate in the this compound stock solution upon thawing. | The compound has crashed out of solution due to water absorption and/or exceeding its solubility limit. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the compound. 2. If precipitation persists, centrifuge the vial and carefully use the supernatant, noting that the concentration will be lower than intended. 3. For future use, prepare a new stock solution in fresh, anhydrous DMSO, potentially at a slightly lower concentration. |
| Lower than expected potency of this compound in a cell-based assay. | 1. Reduced effective concentration due to precipitation in the stock solution. 2. Degradation of the compound over time. | 1. Verify the integrity and concentration of the this compound stock solution using analytical methods like HPLC-MS. 2. Prepare fresh stock solutions and repeat the assay. 3. Ensure the final DMSO concentration in the cell culture medium is not causing cytotoxicity (typically ≤0.5%).[2][3] |
| High variability between replicate wells in a single experiment. | 1. Uneven cell seeding. 2. Incomplete mixing of this compound in the assay medium. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during plating. 2. After adding this compound to the medium, mix thoroughly before adding to the cells. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.[3] |
Data Presentation
Table 1: Illustrative Impact of DMSO Water Content on this compound Activity
The following table provides a hypothetical representation of how the water content in DMSO could affect the potency of this compound in a cell-based assay measuring SMAD1/5/8 phosphorylation. This data is for illustrative purposes only and is not derived from actual experimental results.
| DMSO Water Content (%) | Apparent EC50 of this compound (µM) | Observations |
| < 0.1 (Anhydrous) | 5 | Optimal activity observed. |
| 1 | 8 | Slight decrease in potency. |
| 5 | 15 | Significant decrease in potency, potential for slight precipitation. |
| 10 | > 30 | Markedly reduced activity, visible precipitation likely. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD1/5/8
This protocol describes the detection of phosphorylated SMAD1/5/8 in C33A-2D2 cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate C33A-2D2 cells at a suitable density in a 6-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for at least 4 hours.
-
Treat the cells with varying concentrations of this compound (prepared from a fresh, anhydrous DMSO stock) or a vehicle control (DMSO) for 1 hour. A positive control of BMP4 (e.g., 50 ng/mL) should also be included.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
To normalize, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control like GAPDH or β-actin.[4]
-
Protocol 2: BMP-Responsive Luciferase Reporter Assay
This protocol outlines a method to quantify BMP pathway activation using a luciferase reporter construct.
-
Cell Transfection and Seeding:
-
Co-transfect cells (e.g., C2C12 or HEK293T) with a BMP-responsive element (BRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
Allow the cells to adhere overnight.
-
Replace the medium with a low-serum medium.
-
Add serial dilutions of this compound or controls to the wells.
-
-
Luciferase Assay:
-
Incubate the plate for 18-24 hours.
-
Perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
Protocol 3: Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
This assay measures a downstream functional consequence of BMP pathway activation.
-
Cell Culture and Treatment:
-
Seed C2C12 myoblasts in a 96-well plate.
-
The following day, treat the cells with various concentrations of this compound in a differentiation medium.
-
-
ALP Assay:
-
After 3-5 days of treatment, wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
-
Data Normalization:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or crystal violet) to normalize the ALP activity to the cell number.
-
Mandatory Visualizations
References
Technical Support Center: Dissolving SJ000291942 with Sonication
This technical support center provides researchers, scientists, and drug development professionals with guidance on using sonication for the dissolution of SJ000291942. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guide
Encountering issues when dissolving this compound? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible Particles or Cloudiness After Initial Mixing | - Insufficient mixing. - Compound has low solubility at the target concentration. | - Vortex the solution vigorously for 1-2 minutes before sonication. - Proceed with the sonication protocol as described below. |
| Compound Precipitates Out of Solution After Sonication | - Solution may be supersaturated. - Temperature of the solvent has decreased, reducing solubility. - The solvent is hygroscopic (e.g., DMSO) and has absorbed water. | - Try preparing a more dilute stock solution. - If the solution was warmed during sonication, ensure it remains stable at room temperature. - Use fresh, anhydrous DMSO for preparing solutions.[1] |
| Solution Color Changes or Compound Degrades | - Excessive sonication time or power leading to heat generation. - Compound instability under the chosen conditions. | - Reduce sonication amplitude and/or use pulsed sonication to minimize heat buildup. - Keep the sample on ice during the sonication process. - Verify the stability of the compound under sonication using an appropriate analytical method like HPLC if degradation is suspected. |
| Inconsistent Results Between Batches | - Variability in sonication parameters. - Inconsistent water content in the solvent. - Differences in the physical form of the solid compound. | - Standardize sonication time, power, and temperature for all samples. - Always use fresh, high-purity anhydrous solvent. - Ensure the compound is a fine powder before attempting to dissolve. |
Frequently Asked Questions (FAQs)
Q1: Why is sonication recommended for dissolving this compound?
A1: Sonication is recommended to aid in the dissolution of this compound, particularly if precipitation or phase separation occurs during preparation.[2] The high-frequency sound waves generated by a sonicator create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles, a process called cavitation, produces mechanical agitation that breaks down intermolecular interactions and reduces particle size, increasing the surface area exposed to the solvent and thereby accelerating dissolution.[3][4][5]
Q2: What type of sonicator should I use?
A2: For dissolving small volumes of compounds in vials or tubes, a bath sonicator is generally recommended over an ultrasonic disruptor (probe sonicator). Bath sonicators provide a more gentle and uniform sonication, reducing the risk of localized overheating and potential compound degradation.
Q3: Can sonication damage this compound?
A3: While sonication is a powerful technique, there is a potential for compound degradation if excessive power is used or if the sample overheats. It is crucial to use the lowest effective power and to control the temperature of the sample, for example, by using a temperature-controlled sonicator bath or by keeping the sample on ice. One study on a diverse set of compounds found no evidence of degradation with their sonication protocol. However, if you have concerns, it is advisable to test the integrity of your sonicated sample with an appropriate analytical method.
Q4: My this compound is dissolved in DMSO, but it precipitates when added to an aqueous buffer. What should I do?
A4: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. To mitigate this, consider making serial dilutions of your DMSO stock in DMSO to a lower concentration before adding it to your aqueous buffer. This gradual change in solvent composition can help maintain the compound's solubility. The final concentration of DMSO in your aqueous solution should also be kept low, typically below 0.5%, to avoid solvent effects in biological assays.
Q5: Besides sonication, are there other methods to help dissolve this compound?
A5: Yes, gentle heating (e.g., in a 37°C water bath) can also be used to aid in the dissolution of this compound. In some cases, a combination of vortexing, gentle heating, and sonication may be the most effective approach.
Experimental Protocols
Below are detailed methodologies for preparing solutions of this compound using sonication.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing stock solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Bring the vial of this compound and a fresh, unopened bottle of anhydrous DMSO to room temperature.
-
Add the desired volume of DMSO to the vial containing this compound to achieve the target concentration. Note that this compound is soluble in DMSO at ≥ 150 mg/mL.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator.
-
Sonicate for 10-15 minute intervals. Check for dissolution after each interval.
-
To prevent overheating, use a sonicator with temperature control or place the vial in a beaker of cold water within the sonicator bath.
-
Once the solution is clear, it is ready for use or storage. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol describes the preparation of a solution suitable for in vivo studies, starting from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Vortex mixer
-
Bath sonicator (optional, if precipitation occurs)
Procedure:
-
Begin with a clear, pre-prepared stock solution of this compound in DMSO.
-
In a sterile tube, add the required volumes of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution, you would add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
If at any stage precipitation or phase separation occurs, sonicate the solution in a bath sonicator for 5-10 minutes until it becomes clear.
-
It is recommended to prepare this working solution fresh on the day of use.
Quantitative Data Summary
The following tables summarize the solubility and recommended sonication parameters for dissolving this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (471.25 mM) | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.85 mM) | A clear solution should be obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.85 mM) | A clear solution should be obtained. |
Table 2: Recommended Sonication Parameters (Starting Point for Optimization)
| Parameter | Recommendation | Rationale |
| Sonication Type | Bath Sonicator | Provides gentle and uniform energy distribution, minimizing localized heating. |
| Duration | 10-15 minute intervals | Sufficient time to aid dissolution while allowing for visual inspection between intervals. |
| Power/Amplitude | Low to moderate setting | Reduces the risk of excessive heating and potential compound degradation. |
| Temperature | Room temperature or on ice | Prevents thermal degradation of the compound. |
| Frequency | Standard (typically 20-40 kHz) | Most standard laboratory sonicators operate within this effective range for dissolution. |
Visualizations
Signaling Pathway of this compound
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Workflow for Dissolving this compound
References
- 1. hielscher.com [hielscher.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
determining the optimal treatment duration with SJ000291942
Welcome to the technical support center for SJ000291942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a specific focus on determining the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily of proteins.[1] The canonical BMP pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[4] This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound activates this cascade, leading to the phosphorylation of SMAD1/5/8.
Q2: What are the known downstream effects of this compound?
A2: In C33A-2D2 cells, this compound has been shown to induce the phosphorylation of SMAD1/5/8, with maximal activation observed at 1 hour of treatment. It also leads to the phosphorylation of the Extracellular Signal-regulated protein Kinase (ERK1/2), indicating activation of the non-canonical MAPK pathway as well. In zebrafish embryos, treatment with this compound results in ventralization, a phenotype consistent with increased BMP signaling activity.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO at a concentration of 64 mg/mL (201.06 mM). It is also soluble in Ethanol at 12 mg/mL but is insoluble in water. For in vivo studies, formulations using carriers like CMC-Na or a combination of DMSO, PEG300, Tween-80, and saline have been suggested.
Signaling Pathway Diagram
References
Technical Support Center: Understanding Cell Line Specific Responses to SJ000291942
Welcome to the technical support center for SJ000291942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments involving this compound.
This compound, also known as a "ventromorphin," is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] BMPs are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, which play crucial roles in a wide array of cellular processes including embryonic development, cell differentiation, and tissue homeostasis.[2]
This guide provides information on cell lines with known responses to this compound, detailed experimental protocols, and a troubleshooting section to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound activates the canonical BMP signaling pathway. This leads to the phosphorylation of SMAD1/5/8 proteins. The phosphorylated SMADs then form a complex and translocate to the nucleus to regulate the transcription of target genes. In some cell lines, such as C33A-2D2, this compound has also been shown to induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2).
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has been characterized in the human cervical carcinoma cell line C33A-2D2 and the mouse myoblast cell line C2C12. In C33A-2D2 cells, it activates a BMP-responsive luciferase reporter and induces SMAD1/5/8 phosphorylation. In C2C12 cells, it promotes differentiation into osteoblasts, a hallmark of BMP pathway activation.
Q3: What is the EC50 of this compound in the C33A-2D2 cell line?
A3: In a cell-based luciferase reporter assay using the BMP-responsive C33A-2D2 cell line, this compound was identified as an activator with an EC50 of less than 1 µM.
Q4: Why might my cell line not be responding to this compound?
A4: A lack of response to this compound in a particular cell line could be due to several factors related to the integrity of the BMP signaling pathway. Potential reasons include:
-
Low or absent expression of BMP receptors: The activity of this compound is dependent on the presence of functional BMP type I and type II receptors on the cell surface.
-
Mutations or alterations in downstream signaling components: The SMAD proteins (SMAD1, SMAD5, SMAD8) and the common mediator SMAD4 are essential for signal transduction. Mutations in these proteins can render the pathway non-responsive.
-
Presence of endogenous inhibitors: High levels of intracellular BMP signaling inhibitors, such as inhibitory SMADs (SMAD6 and SMAD7), can antagonize the effects of this compound.
-
Cell-type specific pathway wiring: The cellular context and the crosstalk with other signaling pathways can influence the outcome of BMP pathway activation.
Data Presentation
Currently, detailed quantitative data on the cell line-specific responses to this compound across a broad panel of cell lines is limited in publicly available literature. The primary characterization has been performed in C33A-2D2 and C2C12 cells.
Table 1: Summary of Known Cellular Responses to this compound
| Cell Line | Organism | Tissue of Origin | Observed Effect | Effective Concentration | Reference |
| C33A-2D2 | Human | Cervical Carcinoma | Activation of BMP-responsive luciferase reporter; Phosphorylation of SMAD1/5/8 and ERK1/2 | EC50 < 1 µM for reporter activation | |
| C2C12 | Mouse | Myoblast | Induction of osteoblast differentiation | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for assessing cell line responses.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD1/5/8 in C33A-2D2 Cells
This protocol is adapted from the methods described in the original publication by Genthe et al.
-
Cell Culture: Culture C33A-2D2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or with a vehicle control (e.g., DMSO). A positive control of BMP4 (e.g., 50 ng/mL) should also be included.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Lysis: Wash the cells once with ice-cold Phosphate Buffered Saline (PBS) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like GAPDH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-SMAD1/5/8 signal in responsive cells (e.g., C33A-2D2) | - Suboptimal treatment time: The peak phosphorylation of SMAD1/5/8 occurs around 1 hour post-treatment with this compound.- Compound degradation: Ensure the stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles.- Inactive reagents: Check the activity of phosphatase inhibitors and the quality of the primary antibody. | - Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the optimal time point for your experimental conditions.- Prepare fresh dilutions of this compound from a new stock.- Use a fresh batch of phosphatase inhibitors and validate the antibody with a positive control (e.g., BMP4-treated lysate). |
| High background in Western blot | - Insufficient blocking: The blocking step may not be adequate.- Antibody concentration too high: The primary or secondary antibody concentration may be too high. | - Increase the blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Inconsistent results between experiments | - Variability in cell confluency: The signaling response can be influenced by cell density.- Inconsistent serum starvation: The duration of serum starvation can affect baseline signaling activity. | - Ensure that cells are seeded at the same density and are at a consistent confluency at the time of treatment.- Standardize the serum starvation protocol for all experiments. |
| Cell death observed at high concentrations of this compound | - Off-target effects or cellular stress: High concentrations of any small molecule can induce cytotoxicity.- Pro-apoptotic signaling: In some contexts, sustained BMP signaling can induce apoptosis. | - Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the optimal non-toxic concentration range for your cell line.- Investigate markers of apoptosis (e.g., cleaved caspase-3) if this is a consistent observation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing SJ000291942 Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage cytotoxicity associated with the experimental compound SJ000291942, particularly at high concentrations.
Understanding this compound
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3] It functions by inducing the phosphorylation of SMAD1/5/8 and the Extracellular Signal-regulated protein Kinase (ERK1/2).[1][3] While this compound is a potent activator of BMP signaling, high concentrations may lead to off-target effects or pathway hyperactivation, resulting in cellular toxicity.
Troubleshooting Guide: Managing Cytotoxicity
This guide addresses common issues encountered during in vitro experiments with this compound and provides strategies to mitigate cytotoxic effects.
Issue 1: High Levels of Cell Death Observed
Possible Causes:
-
High Compound Concentration: The concentration of this compound may be excessive for the specific cell line, leading to toxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
On-Target Cytotoxicity: Hyperactivation of the BMP signaling pathway can, in some cellular contexts, induce apoptosis.
Solutions:
-
Optimize Compound Concentration:
-
Perform a Dose-Response Curve: To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating cells with a range of this compound concentrations to identify the lowest concentration that elicits the desired biological effect with minimal cytotoxicity.
-
-
Minimize Solvent-Induced Toxicity:
-
Maintain Low Solvent Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for some sensitive cell lines, even lower.
-
Vehicle Control: Always include a vehicle-only control (media with the same concentration of DMSO as the highest this compound concentration) to assess the impact of the solvent on cell viability.
-
-
Modify Exposure Time:
-
Reduce Incubation Time: Shorter exposure to this compound may be sufficient to activate the BMP pathway without causing significant cell death. Experiment with different incubation periods (e.g., 1, 6, 12, 24 hours) to find the optimal window.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous culture media.
-
Cell Culture Variability: Inconsistent cell seeding density, passage number, or overall cell health can lead to variable results.
-
Assay Interference: The compound may interfere with the reagents of the cytotoxicity assay, leading to inaccurate readings.
Solutions:
-
Ensure Compound Solubility:
-
Visual Inspection: Always visually inspect the culture wells for any signs of compound precipitation after addition.
-
Solubility Testing: If precipitation is suspected, test the solubility of this compound in your specific cell culture medium.
-
-
Standardize Cell Culture Practices:
-
Consistent Seeding Density: Use a consistent and optimized cell number for all experiments.
-
Passage Number: Use cells within a defined low passage number range to ensure consistent biological responses.
-
-
Control for Assay Interference:
-
Cell-Free Controls: Include control wells containing only media, this compound, and the cytotoxicity assay reagent to check for any direct chemical interaction that could lead to a false signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are part of the TGF-β superfamily of signaling molecules. This compound activates this pathway by inducing the phosphorylation of downstream effector proteins SMAD1/5/8 and ERK1/2.
Q2: Why does this compound cause cytotoxicity at high concentrations?
A2: The cytotoxicity of this compound at high concentrations can be attributed to several factors:
-
Hyperactivation of BMP Signaling: While BMP signaling is crucial for many cellular processes, its excessive and sustained activation can lead to cellular stress and apoptosis in certain cell types. The cellular context is critical, as BMP signaling can be pro-apoptotic in some cancer cells while promoting survival in others.
-
Off-Target Effects: Although specific off-target effects for this compound are not well-documented in publicly available literature, high concentrations of any small molecule can lead to binding to unintended cellular targets, which may induce toxicity.
-
Solvent Toxicity: As mentioned in the troubleshooting guide, the solvent used to dissolve this compound (commonly DMSO) can contribute to cytotoxicity at higher concentrations.
Q3: How can I determine the cytotoxic concentration (IC50) of this compound for my cell line?
A3: You can determine the half-maximal inhibitory concentration (IC50) for cytotoxicity by performing a dose-response experiment and measuring cell viability using a quantitative assay like the MTT or LDH assay. A typical experiment would involve treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability. The IC50 is the concentration of the compound that results in a 50% reduction in cell viability compared to the vehicle-treated control.
Q4: Are there any known off-target effects of this compound?
A4: A review of available scientific literature did not reveal a specific, publicly available off-target profile or kinome scan for this compound. When using any small molecule inhibitor or activator at high concentrations, it is good practice to consider the possibility of off-target effects. To investigate this, researchers can:
-
Use a structurally related but inactive control compound , if available.
-
Employ a secondary activator of the BMP pathway that has a different chemical structure to see if it phenocopies the effects of this compound.
-
Perform rescue experiments by using a known inhibitor of the BMP pathway to see if it can reverse the cytotoxic effects of this compound.
Data Presentation
The following tables provide examples of how to structure quantitative data from dose-response experiments to assess the cytotoxicity of this compound.
Table 1: Example Dose-Response of this compound on Cell Line X after 48h Treatment
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 92 ± 6.1 |
| 10 | 75 ± 7.3 |
| 25 | 51 ± 5.9 |
| 50 | 23 ± 4.5 |
| 100 | 8 ± 2.1 |
Table 2: Example Effect of Exposure Time on this compound Cytotoxicity in Cell Line Y
| This compound Concentration (µM) | % Cell Viability (24h Exposure) | % Cell Viability (48h Exposure) | % Cell Viability (72h Exposure) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 25 | 85 | 51 | 32 |
| 50 | 65 | 23 | 10 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant and incubate for the time specified in the kit's instructions, protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
Signaling Pathway of this compound
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Workflow for Managing Cytotoxicity
Caption: Troubleshooting workflow for managing compound-induced cytotoxicity.
References
Technical Support Center: p-SMAD1/5/8 Signal Troubleshooting
This guide provides troubleshooting advice and detailed protocols for researchers encountering inconsistent phosphorylated-SMAD1/5/8 (p-SMAD1/5/8) signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any p-SMAD1/5/8 signal in my Western blot. What are the possible causes?
A1: A complete lack of signal is a common issue that can stem from several factors throughout the experimental process. Here are the most frequent culprits:
-
Inactive Signaling Pathway: The Bone Morphogenetic Protein (BMP) signaling pathway, which activates SMAD1/5/8, may not be stimulated.[1][2] Ensure your cells or tissues have been appropriately treated with a known BMP ligand (e.g., BMP-2, BMP-4, BMP-7) to induce phosphorylation.[3]
-
Sample Preparation Issues: Phosphorylation is a transient post-translational modification.[4] Failure to inhibit endogenous phosphatases during cell lysis will lead to the rapid dephosphorylation of your target protein.[5] Always use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Antibody Problems: The primary antibody may not be effective. Verify the antibody is specific for the phosphorylated forms of SMAD1/5/8 at the correct serine residues (Ser463/465 for SMAD1/5). Also, check that you are using the recommended antibody dilution and that it has been stored correctly.
-
Insufficient Protein Load: The fraction of phosphorylated protein can be very low compared to the total protein. Try loading a higher amount of total protein onto your gel (e.g., 30-50 µg).
Q2: My p-SMAD1/5/8 bands are very weak. How can I improve the signal intensity?
A2: Weak signals can often be enhanced with optimization. Consider the following:
-
Increase Protein Load: As with no signal, a low abundance of p-SMAD1/5/8 may require loading more total protein lysate.
-
Optimize Antibody Concentrations: The primary or secondary antibody concentrations may be too low. Perform a titration to find the optimal dilution for your specific experimental conditions.
-
Enhance Detection: Use a highly sensitive enhanced chemiluminescence (ECL) substrate to improve the detection of low-abundance proteins.
-
Blocking Agent: If you are using non-fat milk for blocking, the phosphoprotein casein it contains can sometimes increase background and mask a weak signal. Consider switching to a 3-5% Bovine Serum Albumin (BSA) solution in TBST.
Q3: I'm seeing high background on my Western blot, which obscures my p-SMAD1/5/8 bands. What should I do?
A3: High background can be caused by several factors related to antibody binding and washing steps:
-
Blocking is Insufficient: Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh. As mentioned, switching from milk to BSA can be beneficial for phospho-antibodies.
-
Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-specifically. Try reducing the concentration of your antibodies.
-
Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a buffer like Tris-Buffered Saline with Tween 20 (TBST) is generally recommended over Phosphate-Buffered Saline (PBS) for phospho-antibodies, as phosphate ions can sometimes interfere with signal detection.
-
Membrane Quality: Ensure the membrane was not allowed to dry out at any point during the procedure.
Q4: Why am I seeing multiple bands or bands at the wrong molecular weight for p-SMAD1/5/8?
A4: Unexpected bands can be confusing, but there are logical explanations:
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other phosphorylated proteins. Check the antibody's datasheet for known cross-reactivities. Ensure you are using a monoclonal antibody if specificity is a major concern.
-
Protein Degradation: If you see bands at a lower molecular weight, your protein may be degrading. Ensure that protease inhibitors, in addition to phosphatase inhibitors, are included in your lysis buffer and that samples are kept cold.
-
Post-Translational Modifications: Other modifications besides phosphorylation can alter the protein's migration on the gel.
-
Splice Variants: Different isoforms of SMAD proteins may exist, though this is less common for the canonical SMAD1/5/8.
Key Signaling & Troubleshooting Workflows
The following diagrams illustrate the canonical BMP/SMAD1/5/8 signaling pathway and a general workflow for troubleshooting inconsistent signals.
Quantitative Data Summary Tables
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody Type | Starting Dilution Range | Notes |
|---|---|---|
| Rabbit Polyclonal anti-p-SMAD1/5/8 | 1:500 - 1:1000 | Polyclonal antibodies may have higher sensitivity but potentially more off-target binding. |
| Rabbit Monoclonal anti-p-SMAD1/5/8 | 1:1000 - 1:2000 | Monoclonal antibodies offer high specificity and lot-to-lot consistency. |
| Goat anti-Rabbit HRP-conjugated Secondary | 1:2000 - 1:10000 | The optimal dilution depends on the primary antibody and detection substrate sensitivity. |
Table 2: Common Phosphatase Inhibitors
| Inhibitor | Target Phosphatase | Typical Working Concentration |
|---|---|---|
| Sodium Orthovanadate | Tyrosine phosphatases | 1 mM |
| Sodium Fluoride | Serine/Threonine phosphatases | 5-10 mM |
| β-glycerophosphate | Serine/Threonine phosphatases | 10-20 mM |
| Commercial Cocktails (e.g., PhosSTOP) | Broad-spectrum | As per manufacturer |
Detailed Experimental Protocols
Protocol 1: Western Blotting for p-SMAD1/5/8
This protocol provides a general framework. Optimal conditions, such as incubation times and antibody dilutions, must be determined by the end-user.
1. Cell Lysis and Protein Quantification a. After cell treatment (e.g., with BMP-2), wash cells once with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. c. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-50 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
3. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-SMAD1/5/8 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:5000) in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
Protocol 2: Immunohistochemistry (IHC) for p-SMAD1/5/8 (Paraffin-Embedded Tissue)
This protocol is adapted from a standard IHC procedure and may require optimization.
1. Deparaffinization and Rehydration a. Cut tissue sections at 3-5 microns and mount on charged slides. Bake at 60°C for at least 1 hour. b. Deparaffinize sections in xylene (2-3 changes, 5 minutes each). c. Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each. d. Wash with deionized water.
2. Antigen Retrieval a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. b. Allow slides to cool to room temperature (approx. 30 minutes). c. Wash slides with PBS.
3. Staining a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Wash with PBS. b. Block non-specific binding sites with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes. c. Drain the blocking serum and incubate sections with the primary p-SMAD1/5/8 antibody (diluted 1:100 to 1:400 in blocking buffer) overnight at 4°C in a humidified chamber. d. Wash slides 3 times with PBST. e. Incubate with a biotinylated secondary antibody for 30-60 minutes, followed by washes. f. Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes, followed by washes.
4. Visualization and Counterstaining a. Develop the signal with a DAB substrate kit until the desired brown color intensity is reached. b. Wash slides with deionized water. c. Counterstain with Hematoxylin for 1-2 minutes. d. "Blue" the sections in tap water or a bluing reagent. e. Dehydrate, clear in xylene, and mount with a permanent mounting medium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
best practices for handling SJ000291942 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling SJ000291942 powder. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the canonical bone morphogenetic protein (BMP) signaling pathway.[1][2][3] BMPs are members of the transforming growth factor-beta (TGF-β) superfamily of secreted signaling molecules.[1][2] this compound functions by activating this pathway, leading to the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate target gene expression.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
For long-term storage, the powder form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility in both solvents is reported to be at least 30 mg/mL. One vendor suggests a solubility of up to 64 mg/mL in fresh DMSO. It is important to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.
Q4: Is this compound suitable for in vivo studies?
Yes, this compound has been used in in vivo studies with zebrafish embryos, where it was shown to induce ventralization, a hallmark of increased BMP signaling. However, it is important to note that this compound may also cause mortality at higher doses. For oral administration in animal models, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-NA).
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.
-
Solution: Use fresh, high-purity, anhydrous DMSO. Gentle warming and sonication can also aid in dissolution. Ensure the final concentration is within the reported solubility limits.
Issue 2: Inconsistent or no activation of the BMP signaling pathway is observed in cell-based assays.
-
Possible Cause 1: Incorrect dosage. The effective concentration of this compound can vary between cell lines. The reported EC50 in C33A-2D2 human cervical carcinoma clonal reporter cells is ≤1 µM.
-
Solution 1: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical concentration range for in vitro studies is 0.1-50 µM.
-
Possible Cause 2: Degradation of the compound. Improper storage of the stock solution can lead to reduced activity.
-
Solution 2: Ensure that stock solutions are stored at -80°C or -20°C and are protected from repeated freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause 3: Serum interference. Components in the cell culture serum may interfere with the activity of this compound.
-
Solution 3: Some studies have shown that this compound activates phosphorylation of SMAD1/5/8 in serum-free medium. Consider reducing the serum concentration or performing the experiment in a serum-free medium for a short duration.
Issue 3: High levels of cell death are observed after treatment with this compound.
-
Possible Cause: this compound has been reported to cause mortality at lower doses compared to other compounds in zebrafish embryos. This suggests a narrow therapeutic window.
-
Solution: Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line or model system. It is crucial to establish a dose that effectively activates the BMP pathway without inducing significant cell death.
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C16H15FN2O4 | |
| Molecular Weight | 318.30 g/mol | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥ 30 mg/mL (up to 64 mg/mL reported) | |
| Solubility in DMF | 30 mg/mL | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Solution) | -80°C for 2 years; -20°C for 1 year | |
| EC50 (C33A-2D2 cells) | ≤1 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: In Vitro Activation of BMP Signaling
-
Plate cells (e.g., C33A-2D2 or C2C12 myoblasts) at the desired density and allow them to adhere overnight.
-
The following day, replace the growth medium with fresh medium (serum-free or reduced serum, as determined for your cell line).
-
Add this compound to the medium at the desired final concentration. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired time period. Maximal induction of p-SMAD1/5/8 has been observed at 1 hour.
-
Lyse the cells and proceed with downstream analysis, such as immunoblotting for phosphorylated SMAD1/5/8.
Visualizations
References
Technical Support Center: Optimizing Serum Conditions for SJ000291942 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing serum conditions in experiments involving SJ000291942, a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, which is a critical component of the larger Transforming Growth Factor-beta (TGF-β) superfamily. Its primary mechanism of action is to induce the phosphorylation of the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (p-SMAD1/5/8). This activation can also lead to the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (p-ERK1/2). This signaling cascade ultimately modulates the transcription of BMP target genes involved in various cellular processes.
Q2: I've seen studies using this compound in serum-free media. Why would I consider using serum in my experiments?
A2: While this compound has been shown to be effective in serum-free conditions, there are several reasons why you might choose to use serum in your cell culture experiments:
-
Cell Health and Viability: Many cell lines, particularly primary cells or those that are difficult to culture, require the complex mixture of growth factors, hormones, and attachment factors present in serum to maintain long-term health, proliferation, and viability.
-
Physiological Relevance: For some experimental questions, a serum-containing environment may more closely mimic the in vivo physiological conditions you are trying to model.
-
Established Protocols: Your laboratory or specific cell line may have well-established protocols that rely on the presence of serum for consistent growth and behavior.
Q3: Can serum interfere with my this compound experiments?
A3: Yes, the presence of serum can significantly impact your experiments in several ways:
-
Baseline Pathway Activation: Serum itself contains endogenous BMPs and other growth factors that can activate the BMP/SMAD signaling pathway. This can lead to high background signals, potentially masking the specific effects of this compound, especially at lower concentrations. Studies have shown that serum stimulation alone can evoke the phosphorylation of Smad1/5/8.[1]
-
Compound Sequestration: Small molecules like this compound can bind to proteins in serum, most notably albumin. This binding reduces the free concentration of the compound available to interact with the cells, which can lead to a decrease in apparent potency (a higher EC50 value).
-
Lot-to-Lot Variability: Serum is a biological product with inherent variability between different lots. This can introduce significant inconsistencies in your experimental results, affecting cell growth rates and their response to treatment.
Q4: How do I determine the optimal serum concentration for my experiment?
A4: The optimal serum concentration will balance cell health with assay sensitivity. A serum concentration curve is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound across a range of serum concentrations (e.g., 0%, 0.5%, 2%, 5%, 10% FBS). The goal is to find the lowest serum concentration that maintains cell viability and morphology while providing a robust and reproducible signal window for your assay.
Troubleshooting Guide
Issue 1: High background signal in vehicle-treated control wells.
-
Potential Cause: Endogenous BMPs and growth factors in the serum are activating the SMAD1/5/8 pathway.
-
Suggested Solutions:
-
Serum Starvation: Before treating with this compound, wash the cells with phosphate-buffered saline (PBS) and incubate them in serum-free or low-serum (e.g., 0.5% FBS) medium for a period of 2 to 24 hours. This will help to reduce the baseline activation of the signaling pathway.
-
Reduce Serum Concentration: If serum starvation is detrimental to your cells, try reducing the overall serum concentration in your assay medium.
-
Use a BMP Inhibitor as a Negative Control: To confirm that the background is due to BMP signaling, include a control treated with a known BMP receptor inhibitor (e.g., Dorsomorphin, LDN-193189).
-
Issue 2: Reduced potency (higher EC50) of this compound compared to published data.
-
Potential Cause: this compound is binding to serum proteins, reducing its bioavailable concentration.
-
Suggested Solutions:
-
Perform a Serum Shift Assay: Conduct a dose-response experiment for this compound in parallel with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). This will allow you to quantify the effect of serum on the compound's EC50.
-
Reduce Serum Concentration During Treatment: If your cells can tolerate it, perform the compound treatment in a medium with a lower serum concentration than your standard culture medium.
-
Consider Serum Alternatives: For some applications, you may be able to use a medium supplemented with a known concentration of purified bovine serum albumin (BSA) instead of whole serum to have more control over protein binding.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Lot-to-lot variability in your fetal bovine serum (FBS).
-
Suggested Solutions:
-
Test New Serum Lots: Before purchasing a large quantity of a new FBS lot, obtain a sample and test it in your key assays to ensure it performs similarly to your previous lot.
-
Purchase in Bulk: Once you have identified a suitable lot of FBS, purchase a large enough quantity to last for the duration of your project. This will minimize variability introduced by switching lots.
-
Standardize Cell Culture Practices: Ensure that your cell seeding densities, passage numbers, and overall cell health are consistent between experiments, as these factors can also contribute to variability.
-
Data Presentation
Table 1: Effect of Fetal Bovine Serum (FBS) on the EC50 of BMP Agonists
This table summarizes data from a study on murine MC3T3-E1 preosteoblasts, illustrating how serum can differentially affect the potency of BMP agonists.
| BMP Agonist | Condition | Outcome |
| BMP-9 | Without FBS | Baseline EC50 established |
| With FBS | 4- to 6-fold reduction in EC50 (increased potency) | |
| BMP-2 | Without FBS | Baseline EC50 established |
| With FBS | No significant influence on EC50 |
This data highlights the importance of empirically determining the effect of serum on your specific compound and cell system, as the interactions can be complex and unpredictable.
Signaling and Experimental Workflow Diagrams
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting and optimizing serum conditions.
Experimental Protocols
Protocol 1: Western Blot for p-SMAD1/5/8 and p-ERK1/2
This protocol outlines the key steps for detecting the phosphorylation of SMAD1/5/8 and ERK1/2 in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, perform serum starvation if necessary (see Troubleshooting Guide).
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 1 hour for maximal p-SMAD1/5/8 induction). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same concentration using the lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8 or anti-phospho-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed for total SMAD1 or total ERK1/2.
-
Incubate the membrane in a stripping buffer, wash, re-block, and repeat the immunoblotting steps with the antibody for the total protein.
-
References
Validation & Comparative
Validating the BMP Activating Effect of SJ000291942: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bone morphogenetic protein (BMP) signaling activator, SJ000291942, with other known small molecule activators. The information presented is supported by experimental data from publicly available research to assist in the validation and assessment of this compound's efficacy and potency.
Executive Summary
This compound, and its structurally related compounds SJ000063181 and SJ000370178, collectively termed "ventromorphins," have been identified as activators of the canonical BMP signaling pathway. Experimental data indicates that this compound is a potent activator, inducing downstream BMP signaling events such as SMAD1/5/8 phosphorylation and showing strong biological activity in zebrafish embryo development. This guide compares this compound with other small molecule BMP activators, isoliquiritigenin and 4'-hydroxychalcone, based on their performance in various in vitro assays.
Data Presentation
The following tables summarize the quantitative and qualitative data gathered from comparative studies.
Table 1: Quantitative Comparison of Small Molecule BMP Activators
| Compound | Class | Assay | Cell Line | EC50 (µM) | Source |
| This compound | Ventromorphin | BRE-Luciferase Reporter | C33A-2D2 | ≤ 1 | [1] |
| SJ000063181 | Ventromorphin | BRE-Luciferase Reporter | C33A-2D2 | ≤ 1 | [1] |
| SJ000370178 | Ventromorphin | BRE-Luciferase Reporter | C33A-2D2 | ≤ 1 | [1] |
| Isoliquiritigenin | Chalcone | BRE-Luciferase Reporter | C33A-2D2 | 8.647 | [2] |
| 4'-Hydroxychalcone | Chalcone | BRE-Luciferase Reporter | C33A-2D2 | 5.197 | [2] |
Note: The EC50 values for the ventromorphins are reported as a threshold from a high-throughput screen. While a precise value is not provided, their identification as hits indicates significant potency.
Table 2: Qualitative Comparison of BMP Activator Effects
| Compound | SMAD1/5/8 Phosphorylation | Peak Activity Time (in C33A-2D2 cells) | Zebrafish Ventralization | Source |
| This compound | Yes | 1 hour | Most Potent | |
| SJ000063181 | Yes | 0.5 hours | Yes | |
| SJ000370178 | Yes | 0.5 hours | Yes | |
| Isoliquiritigenin | Yes | 24 hours | Yes | |
| 4'-Hydroxychalcone | Yes | Not Specified | Yes |
Mandatory Visualization
Caption: Canonical BMP signaling pathway activated by this compound.
Caption: Experimental workflow for validating BMP activators.
Experimental Protocols
BRE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the canonical BMP signaling pathway by assessing the expression of a luciferase reporter gene under the control of a BMP-responsive element (BRE).
-
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BRE-luciferase reporter construct.
-
Protocol:
-
Cell Seeding: Plate C33A-2D2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and alternative compounds in the appropriate vehicle (e.g., DMSO). Include a positive control (e.g., recombinant human BMP-4) and a vehicle-only negative control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the test compounds, positive control, or negative control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Western Blot for SMAD1/5/8 Phosphorylation
This method is used to detect the phosphorylation of SMAD1, SMAD5, and SMAD8, a key downstream event in the canonical BMP signaling cascade.
-
Cell Line: C33A-2D2 cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed C33A-2D2 cells in 6-well plates. Once they reach the desired confluency, treat them with this compound, alternative compounds, a positive control (BMP-4), or a negative control (vehicle) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated SMAD1/5/8 levels to the total SMAD1/5/8 or the housekeeping protein.
-
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This functional assay assesses the ability of a compound to induce the differentiation of myoblasts into osteoblasts, a process regulated by BMP signaling. An increase in alkaline phosphatase activity is an early marker of osteogenesis.
-
Cell Line: C2C12, a mouse myoblast cell line.
-
Protocol:
-
Cell Seeding: Plate C2C12 cells in a 24-well or 48-well plate.
-
Induction of Differentiation: The following day, replace the growth medium with a differentiation medium (e.g., DMEM with 5% fetal bovine serum) containing this compound, alternative compounds, a positive control (BMP-2 or BMP-4), or a negative control (vehicle).
-
Incubation: Culture the cells for several days (e.g., 3-7 days), changing the medium with fresh compounds every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer (e.g., a buffer containing Triton X-100).
-
ALP Activity Measurement:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates.
-
Incubate at 37°C to allow the alkaline phosphatase to convert the colorless pNPP to the yellow p-nitrophenol.
-
Stop the reaction with a stop solution (e.g., NaOH).
-
-
Quantification: Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Compare the ALP activity in compound-treated wells to the controls to determine the osteogenic potential.
-
References
A Head-to-Head Battle for Bone Formation: SJ000291942 vs. BMP4 in Driving Osteoblast Differentiation
In the quest for novel therapeutics to enhance bone regeneration, researchers are keenly interested in molecules that can potently induce the differentiation of osteoblasts, the body's primary bone-forming cells. Two such molecules, the small molecule activator SJ000291942 and the well-established growth factor Bone Morphogenetic Protein 4 (BMP4), both show promise in this arena. This guide provides a comprehensive comparison of their performance in inducing osteoblast differentiation, supported by available experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Performance Comparison
| Feature | This compound | BMP4 |
| Molecule Type | Small molecule | Protein (Growth Factor) |
| Mechanism of Action | Activator of the canonical BMP signaling pathway | Ligand that binds to BMP receptors to initiate signaling |
| Signaling Pathway Activation | Phosphorylates SMAD1/5/8 and ERK1/2 | Phosphorylates SMAD1/5/8 and activates MAPK pathways |
| Gene Expression Profile | A 25 µM treatment shows a similar gene expression signature to a low dose (10 ng) of BMP4.[1] | Potently induces a gene expression signature characteristic of osteoblasts.[1] |
| Reported Osteogenic Effect | Induces differentiation of C2C12 myoblasts into osteoblasts.[1] | A potent and well-documented inducer of osteoblast differentiation from various cell types.[1][2] |
Delving into the Mechanism: Signaling Pathways
Both this compound and BMP4 converge on the canonical BMP signaling pathway to exert their osteogenic effects. However, their initial points of action differ. BMP4, a natural ligand, directly binds to and activates BMP receptors on the cell surface. In contrast, this compound, a small molecule, activates this pathway, though its precise molecular target is yet to be fully elucidated.
BMP4 Signaling Pathway
BMP4 initiates the signaling cascade by binding to a complex of Type I and Type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of key osteogenic genes such as Runx2 and Osterix.
Caption: BMP4 Signaling Pathway in Osteoblast Differentiation.
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow to assess the osteogenic potential of this compound in comparison to BMP4.
Caption: Workflow for comparing this compound and BMP4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess osteoblast differentiation.
Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., C2C12, MC3T3-E1) in appropriate growth medium in multi-well plates at a predetermined density.
-
Osteogenic Induction: Once cells reach a desired confluency (typically 70-80%), replace the growth medium with an osteogenic differentiation medium. This medium is typically supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treatment: To the osteogenic medium, add the test compounds:
-
Vehicle control (e.g., DMSO for this compound).
-
This compound at the desired concentration (e.g., 25 µM).
-
Recombinant human BMP4 at the desired concentration (e.g., 10-100 ng/mL).
-
-
Medium Change: Replace the medium with fresh differentiation medium and treatments every 2-3 days for the duration of the experiment (typically 7 to 21 days).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Cell Lysis: After the desired treatment period (e.g., 3-7 days), wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: Incubate the reaction at 37°C and then measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content in each sample, determined by a protein assay (e.g., BCA or Bradford assay).
Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Fixation: After an extended culture period (e.g., 14-21 days), wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: Gently wash away the excess stain with deionized water.
-
Imaging and Quantification: Visualize and capture images of the red-stained mineralized nodules using a microscope. For quantification, the stain can be eluted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured at approximately 562 nm.
Conclusion
Both this compound and BMP4 are effective inducers of osteoblast differentiation through the activation of the canonical BMP signaling pathway. BMP4 is a well-characterized, potent protein ligand, while this compound represents a promising small molecule alternative that can mimic the effects of BMP4 at the gene expression level. The choice between these two agents may depend on the specific research or therapeutic application, considering factors such as cost, stability, and delivery methods. Further quantitative studies directly comparing the osteogenic potency of this compound and BMP4 on key markers of osteoblast differentiation are warranted to fully elucidate their relative efficacy.
References
A Comparative Guide to SJ000291942 and Other Small Molecule BMP Activators
This guide provides a detailed comparison of SJ000291942 with other classes of small molecule activators of the Bone Morphogenetic Protein (BMP) signaling pathway. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data, experimental methodologies, and pathway visualization.
Introduction to Small Molecule BMP Activators
Bone Morphogenetic Proteins (BMPs) are a group of growth factors in the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and, notably, bone and cartilage formation[1]. While recombinant BMPs like BMP-2 and BMP-7 are used clinically, their application is limited by the need for supra-physiological doses, which can lead to significant side effects, and their high production cost[2]. Small molecule activators of the BMP pathway represent a promising, cost-effective, and potentially more deliverable therapeutic alternative[2].
This compound is a potent small molecule activator of the canonical BMP signaling pathway. It was identified through a high-throughput screen of approximately 600,000 compounds. This guide compares this compound, part of a class of compounds termed "Ventromorphins," with other identified small molecule activators, such as certain flavonoids.
Mechanism of Action: The Canonical BMP Signaling Pathway
The canonical BMP pathway is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. The constitutively active type II receptor then phosphorylates and activates the type I receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family, leading to various cellular responses including osteogenic differentiation. Small molecule activators like this compound stimulate this pathway, leading to the phosphorylation of SMAD1/5/8.
Comparative Performance Data
The following table summarizes the performance of this compound and other representative small molecule BMP activators based on published experimental data.
| Parameter | This compound (Ventromorphin) | Other Ventromorphins (SJ000063181, SJ000370178) | Isoliquiritigenin (Flavonoid) | Reference BMP4 |
| Screening Assay | Cell-based luciferase reporter | Cell-based luciferase reporter | Cell-based luciferase reporter | Control |
| EC50 | ≤ 1 µM | ≤ 1 µM | Data not specified | 0.3 ng/ml |
| Peak SMAD1/5/8 Phosphorylation | ~1 hour | ~1 hour | Not observed in C2C12 cells; delayed activation (~24h) in reporter assay | Rapid (within 1 hour) |
| Osteogenic Differentiation (C2C12 cells) | Induces osteoblast differentiation | Induces osteoblast differentiation | Partial differentiation observed | Potent inducer |
| In Vivo Effect (Zebrafish Embryo) | Potent ventralization; increased bmp2b & szl expression; higher mortality at lower doses | Ventralization; increased bmp2b & szl expression | Ventralization observed | Ventralization |
| Gene Expression (vs. BMP4) | 25µM treatment aligns with low dose (10ng) BMP4 | Similar profile to this compound | Not specified | Gold standard |
| Other Signaling Effects | Induces ERK1/2 phosphorylation | Not specified | Not specified | Can activate non-canonical pathways |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the cited findings.
1. Cell-Based High-Throughput Screening (HTS) for BMP Activators
-
Cell Line: A human cervical carcinoma cell line (C33A) was stably transfected with a BMP-responsive reporter construct. This construct contains a multimerized BMP-responsive element from the Id1 promoter driving the expression of luciferase. A highly responsive clone, C33A-2D2, was selected for screening.
-
Protocol:
-
C33A-2D2 cells are plated in 384-well plates.
-
Compounds from a chemical library (e.g., ~600,000 compounds) are added to the wells at a fixed concentration (e.g., 10µM). DMSO is used as a negative control and a known concentration of BMP4 is used as a positive control.
-
Cells are incubated for a set period (e.g., 24 hours).
-
Luciferase activity is measured using a reagent like Steady-Lite, and luminescence is read on a plate reader.
-
Hits are identified based on a significant increase in luciferase signal compared to the DMSO control.
-
-
Dose-Response Validation: Validated hits are further tested in a 10-point, 3-fold serial dilution to determine their EC50 values and confirm a sigmoidal dose-response curve.
2. SMAD1/5/8 Phosphorylation Assay (Western Blot)
-
Cell Line: C33A-2D2 or other responsive cell lines like C2C12 myoblasts.
-
Protocol:
-
Cells are seeded and grown to a suitable confluency.
-
The medium is replaced with serum-free medium before treatment.
-
Cells are treated with the small molecule activator (e.g., 25µM this compound), BMP4 (positive control), or vehicle (negative control) for various time points (e.g., 0.5, 1, 2, 4, 12 hours).
-
After treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1. An antibody against a housekeeping protein (e.g., ACTIN) is used as a loading control.
-
Signals are detected using secondary antibodies and a chemiluminescence system.
-
3. Osteogenic Differentiation Assay (C2C12 cells)
-
Cell Line: C2C12 mouse myoblast cell line, which can be induced to differentiate into osteoblasts by BMPs.
-
Protocol:
-
C2C12 cells are cultured in growth medium.
-
For differentiation, cells are treated with the small molecule activator, BMP4, or vehicle control for an extended period (e.g., 6 days).
-
Differentiation into osteoblasts is assessed by:
-
Alkaline Phosphatase (ALP) Staining/Activity: ALP is an early marker of osteoblast differentiation. Cells can be fixed and stained for ALP activity, or cell lysates can be used for a quantitative ALP activity assay.
-
Gene Expression Analysis: RNA is extracted from the treated cells, and qRT-PCR is performed to measure the expression of osteogenic marker genes (e.g., Runx2, Osterix, ALP). Affymetrix RNA analysis can provide a broader transcriptional profile.
-
Mineralization Assay (Alizarin Red Staining): In later stages of differentiation, osteoblasts deposit calcium. Cells can be fixed and stained with Alizarin Red S to visualize calcium deposits.
-
-
Visualizing Workflows and Comparisons
Experimental Workflow for BMP Activator Discovery
The diagram below outlines the typical workflow from initial high-throughput screening to in vivo validation for identifying and characterizing novel small molecule BMP activators.
Logical Comparison of Activator Classes
This diagram illustrates the key distinguishing features between the Ventromorphin class (represented by this compound) and the Flavonoid class of BMP activators.
References
A Comparative Analysis of SJ000291942 and Dorsomorphin in Modulating the BMP Signaling Pathway
This guide provides a detailed comparison of SJ000291942 and dorsomorphin, two small molecules with opposing effects on the Bone Morphogenetic Protein (BMP) signaling pathway. While this compound acts as an activator, dorsomorphin is a well-established inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of BMP signaling for various therapeutic and research applications.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1] BMPs are members of the Transforming Growth Factor-β (TGF-β) superfamily of ligands.[1][2] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][3] This leads to the phosphorylation and activation of the type I receptor, which then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.
Given the pathway's significance, small molecules that can modulate its activity are invaluable research tools and potential therapeutic agents. This guide focuses on two such molecules: this compound, a pathway activator, and dorsomorphin, a pathway inhibitor.
Comparative Overview of this compound and Dorsomorphin
| Feature | This compound | Dorsomorphin (Compound C) |
| Primary Target | Canonical BMP signaling pathway | BMP type I receptors (ALK2, ALK3, ALK6) |
| Mechanism of Action | Activator of the canonical BMP signaling pathway, leading to increased phosphorylation of SMAD1/5/8. | ATP-competitive inhibitor of BMP type I receptors, blocking downstream phosphorylation of SMAD1/5/8. |
| Downstream Effect | Promotes BMP-mediated gene transcription. | Inhibits BMP-mediated gene transcription. |
| Secondary Target(s) | Induces phosphorylation of ERK1/2. | Potent inhibitor of AMP-activated protein kinase (AMPK). |
| Reported Applications | Research tool for studying BMP pathway activation, potential for inducing osteoblast differentiation. | Research tool for studying BMP pathway inhibition, promoting cardiomyocyte and neural progenitor cell differentiation, and as an AMPK inhibitor. |
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the points of intervention for this compound and dorsomorphin.
BMP signaling pathway with this compound and dorsomorphin intervention points.
Co-treatment Hypothesis
While no studies detailing the co-treatment of this compound and dorsomorphin have been identified, based on their opposing mechanisms of action, it is hypothesized that dorsomorphin would antagonize the effects of this compound. As dorsomorphin inhibits the BMP type I receptors that are upstream of SMAD1/5/8 phosphorylation, it would be expected to block the activation of the pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound and dorsomorphin on the BMP pathway.
1. Western Blot for Phospho-SMAD1/5/8
This protocol is designed to quantify the phosphorylation of SMAD1/5/8 in response to treatment with this compound, dorsomorphin, or a combination thereof.
-
Cell Culture: Plate a suitable cell line (e.g., C2C12 myoblasts or C33A-2D2 cells) in appropriate growth medium and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat the cells with the desired concentrations of this compound, dorsomorphin, a combination of both, or vehicle control (e.g., DMSO) for a specified time course (e.g., 1 hour). For co-treatment experiments, pre-incubate cells with dorsomorphin for 30-60 minutes before adding this compound.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein like GAPDH or β-tubulin. Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 or housekeeping protein signal.
2. Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP pathway.
-
Cell Transfection: Co-transfect cells with a BMP-responsive luciferase reporter plasmid (containing BMP-responsive elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells as described in the Western blot protocol.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflow Diagram
A typical experimental workflow for studying this compound and dorsomorphin effects.
Conclusion
This compound and dorsomorphin are powerful chemical tools for modulating the BMP signaling pathway. Their opposing effects make them ideal for dissecting the intricate roles of BMP signaling in various biological processes. While this compound serves as a potent activator, dorsomorphin effectively blocks pathway activity. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate the individual and combined effects of these compounds, paving the way for a deeper understanding of BMP signaling and its therapeutic potential. It is important for researchers to consider the off-target effects of dorsomorphin, particularly its inhibition of AMPK, when interpreting experimental results.
References
A Comparative Guide to SJ000291942: Confirming Specificity for the BMP Pathway
This guide provides a comprehensive comparison of SJ000291942, a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, with other alternatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Introduction to this compound
This compound is a member of a chemical series known as "Ventromorphins," which act as activators of the canonical BMP signaling pathway.[1] The BMP pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and bone formation. Small molecule activators like this compound present a cost-effective and potentially more deliverable alternative to recombinant BMPs for therapeutic applications. This guide aims to objectively assess the specificity of this compound for the BMP pathway by comparing its performance with other known BMP pathway modulators.
Comparative Analysis of BMP Pathway Modulators
To evaluate the specificity and efficacy of this compound, it is compared with other small molecule activators and inhibitors of the BMP pathway.
BMP Pathway Activators
This compound is part of the "Ventromorphin" series, which also includes SJ000063181 and SJ000370178. Other small molecules, such as certain flavonoids, have also been identified as BMP pathway activators.[2][3]
| Compound | Class | EC50 (C33A-2D2 Luciferase Assay) | Key Observations |
| This compound | Ventromorphin | ≤1 µM[1] | Potent inducer of ventralization in zebrafish embryos and SMAD1/5/8 phosphorylation. Also induces phosphorylation of ERK1/2.[4] |
| Isoliquiritigenin | Flavonoid (Chalcone) | 10 µM | Induces luciferase activity and ventralization in zebrafish. |
| 4'-Hydroxychalcone | Flavonoid (Chalcone) | 10 µM | Shows 90% efficacy in luciferase reporter assays. |
| Apigenin | Flavonoid (Flavone) | 3 µM | Induces dose-dependent luciferase activity. |
| Diosmetin | Flavonoid (Flavone) | 1.5 µM | Demonstrates dose-dependent activation of BMP signaling. |
BMP Pathway Inhibitors
For a comprehensive understanding, the activity of this compound is contrasted with that of well-characterized BMP pathway inhibitors.
| Compound | Mechanism of Action | Target | Key Observations |
| Dorsomorphin | ATP-competitive inhibitor | ALK2, ALK3, ALK6 | First-in-class small molecule inhibitor of the BMP pathway. Also inhibits AMP-activated protein kinase (AMPK). |
| LDN-193189 | ATP-competitive inhibitor | ALK2, ALK3 | A more potent and selective derivative of Dorsomorphin. |
Experimental Evidence for this compound Specificity
The specificity of this compound for the BMP pathway has been evaluated through a series of in vitro and in vivo assays.
Canonical BMP Pathway Activation
This compound has been shown to activate the canonical BMP signaling pathway through the phosphorylation of SMAD1/5/8, the key downstream effectors of the pathway. In C33A-2D2 cells, this compound induces maximal phosphorylation of SMAD1/5/8 within one hour of treatment. This rapid response is consistent with a direct activation of the BMP signaling cascade.
Phenotypic Effects in Zebrafish Embryos
A hallmark of BMP pathway activation during embryonic development is the ventralization of tissues. Treatment of zebrafish embryos with this compound results in severe ventralization, confirming its potent activity in an in vivo model. Furthermore, it leads to an increased expression of BMP target genes such as bmp2b and szl.
Osteogenic Differentiation
Activation of the BMP pathway is a key step in osteogenesis. In the C2C12 myoblast cell line, which can differentiate into osteoblasts upon BMP stimulation, treatment with this compound induces osteoblastic differentiation.
Off-Target Effects
While this compound is a potent activator of the BMP pathway, some evidence suggests potential off-target effects. Immunoblotting analysis has revealed that this compound also induces the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2). It is not yet definitively determined whether this is a direct off-target effect or a downstream consequence of canonical BMP pathway activation in the cellular models tested. A comprehensive kinase selectivity profile for this compound is not publicly available at this time.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Canonical BMP Signaling Pathway.
Caption: Experimental Workflow for BMP Modulator Validation.
Experimental Protocols
Zebrafish Embryo Ventralization Assay
This assay phenotypically assesses the activation of the BMP signaling pathway during early embryonic development.
-
Embryo Collection and Staging: Collect zebrafish embryos post-fertilization and stage them according to standard protocols.
-
Compound Exposure: At the blastula stage (approximately 4 hours post-fertilization), array embryos in a 96-well plate. Add this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the embryos at 28.5°C for 24-48 hours.
-
Phenotypic Scoring: At 24 and 48 hours post-fertilization, score the embryos for developmental defects, specifically looking for signs of ventralization (e.g., reduced head and eye size, expanded tail fin).
-
In Situ Hybridization (Optional): Fix a subset of treated embryos and perform whole-mount in situ hybridization for BMP target genes like bmp2b and szl to quantify changes in gene expression.
SMAD1/5/8 Phosphorylation Immunoblotting Assay
This in vitro assay directly measures the activation of the canonical BMP signaling pathway.
-
Cell Culture: Seed C33A-2D2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 6-12 hours prior to treatment.
-
Compound Treatment: Treat the cells with this compound or other compounds at desired concentrations for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (e.g., BMP4) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the pSMAD1/5/8 signal to total SMAD1 or a loading control like β-actin.
C2C12 Osteoblast Differentiation Assay
This assay assesses the functional outcome of BMP pathway activation by measuring osteogenic differentiation.
-
Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density that allows for differentiation over several days.
-
Compound Treatment: Once the cells are attached, replace the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum) containing this compound or other test compounds. Include a positive control (BMP4) and a vehicle control.
-
Incubation: Culture the cells for 3-6 days, changing the medium with fresh compound every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining: After the incubation period, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation, using a commercially available kit. Osteoblasts will stain blue/purple.
-
Quantification (Optional): For a quantitative measure, lyse the cells and perform a colorimetric assay to measure ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Conclusion
This compound is a potent small molecule activator of the canonical BMP signaling pathway, as demonstrated by its ability to induce SMAD1/5/8 phosphorylation, cause ventralization in zebrafish embryos, and promote osteogenic differentiation. While its primary mode of action appears to be through the BMP pathway, the observation of ERK1/2 phosphorylation warrants further investigation to fully characterize its selectivity profile. This guide provides a framework for researchers to understand and further investigate the specificity and potential applications of this compound in their studies.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Dose-Response Comparison: SJ000291942 and BMP Ligands in Canonical Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive dose-response comparison between the small molecule activator SJ000291942 and endogenous Bone Morphogenetic Protein (BMP) ligands. The data presented herein, supported by detailed experimental protocols, facilitates an objective evaluation of their relative potency and efficacy in activating the canonical BMP signaling pathway.
This compound has been identified as a potent activator of the canonical BMP signaling pathway.[1][2][3][4] Experimental evidence demonstrates its ability to induce key downstream effects of BMP signaling, such as the phosphorylation of SMAD1/5/8 and the regulation of BMP target genes.[1] This guide focuses on comparing the dose-response relationship of this compound with that of various BMP ligands, providing a framework for its potential application in research and therapeutic development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative BMP ligands. The data is primarily derived from in vitro cell-based assays, which are standard for assessing the activity of compounds targeting the BMP pathway.
| Compound | Cell Line | Assay Type | Effective Concentration | Equivalent BMP Ligand Dose | Reference |
| This compound | C33A-2D2 | Gene Expression | 25 µM | ~10 ng/mL BMP4 | |
| This compound | C33A-2D2 | SMAD1/5/8 Phosphorylation | Not specified | Induces phosphorylation within 1 hour |
| BMP Ligand | Cell Line | Assay Type | EC50 | Reference |
| BMP4 | C33A-2D2 | BRE-Luciferase Reporter | 0.3 ng/mL | |
| BMP2 | Various | In-Cell Western | 10-25 ng/mL | |
| BMP4 | Various | In-Cell Western | 10-25 ng/mL | |
| BMP6 | Various | In-Cell Western | 50 ng/mL | |
| BMP7 | Various | In-Cell Western | 50 ng/mL | |
| BMP9/10 | Endothelial Cells | In-Cell Western | 0.5-1 ng/mL |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is a commonly used measure of a drug's potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.
BRE-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the canonical BMP signaling pathway. It utilizes a reporter gene (luciferase) under the control of a BMP-responsive element (BRE) from the Id1 promoter.
Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a pGL3-BRE-Luc reporter construct.
Protocol:
-
Seed C33A-2D2 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium containing various concentrations of this compound or BMP ligands. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells using a suitable lysis buffer (e.g., Promega's Luciferase Assay System lysis buffer).
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer. The light output is proportional to the activity of the BMP signaling pathway.
-
Data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
SMAD1/5/8 Phosphorylation Western Blot
This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of the key downstream effectors, SMAD1, SMAD5, and SMAD8.
Cell Line: C33A-2D2 cells or other BMP-responsive cell lines.
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for at least 4 hours prior to treatment.
-
Treat the cells with different concentrations of this compound or BMP ligands for a specified time (e.g., 1 hour for this compound).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5/8 or a housekeeping protein like β-actin or GAPDH.
C2C12 Osteoblast Differentiation Assay
C2C12 myoblast cells can be induced to differentiate into osteoblasts by BMP signaling activators. This assay provides a functional readout of compound activity.
Cell Line: C2C12 mouse myoblast cell line.
Protocol:
-
Seed C2C12 cells in 24-well plates and grow them to confluence in DMEM with 10% FBS.
-
Upon reaching confluence, switch the medium to a differentiation medium (e.g., DMEM with 2% horse serum) containing various concentrations of this compound or BMP ligands (e.g., BMP2).
-
Culture the cells for 3-7 days, changing the medium every 2-3 days.
-
Assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity, a key marker of early osteogenesis.
-
ALP activity can be quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate or visualized by histochemical staining.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical BMP signaling pathway and the workflows for the key experiments described above.
Caption: Canonical BMP signaling pathway activated by BMP ligands or this compound.
Caption: Workflow for the BRE-Luciferase Reporter Assay.
Caption: Workflow for SMAD1/5/8 Phosphorylation Western Blot.
Caption: Workflow for C2C12 Osteoblast Differentiation Assay.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
Unraveling the Modulators: A Comparative Analysis of Ventromorphins in BMP Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of Bone Morphogenetic Protein (BMP) signaling is critical for advancing fields from developmental biology to regenerative medicine. This guide provides a comprehensive comparative analysis of ventromorphins, a class of small molecule activators of the canonical BMP signaling pathway, benchmarked against other known BMP signaling modulators.
Ventromorphins have emerged as potent activators of the BMP signaling cascade, offering a cost-effective and potentially more deliverable alternative to recombinant BMPs.[1] This guide delves into the quantitative performance of three distinct ventromorphin compounds—SJ000291942, SJ000063181, and SJ000370178—and contrasts their activity with well-characterized BMP pathway inhibitors. Experimental data from key assays are presented in a clear, comparative format, supplemented by detailed protocols to ensure reproducibility.
Quantitative Performance of BMP Signaling Modulators
The efficacy of small molecule modulators of the BMP pathway is typically quantified by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the available quantitative data for ventromorphins and key BMP pathway inhibitors.
Table 1: Potency of Ventromorphin Agonists in a BMP-Responsive Luciferase Reporter Assay
| Compound | Chemical Identifier | EC50 | Reference |
| Ventromorphin 1 | This compound | ≤ 1 µM | [1][2] |
| Ventromorphin 2 | SJ000063181 | 1.5 µM | [3] |
| Ventromorphin 3 | SJ000370178 | ≤ 1 µM | [4] |
EC50 values were determined using a BMP4-responsive human cervical carcinoma clonal cell line (C33A-2D2) with a luciferase reporter driven by a BMP-responsive element from the Id1 promoter.
Table 2: Potency of Selected BMP Signaling Inhibitors
| Compound | Target(s) | IC50 | Reference |
| Dorsomorphin | ALK2, ALK3, ALK6 | ~0.5 µM (for SMAD1/5/8 phosphorylation) | |
| DMH1 | ALK2 (selective) | 107.9 nM | |
| LDN-193189 | ALK2, ALK3 | 5 nM (ALK2), 30 nM (ALK3) |
Comparative Efficacy in Biological Systems
A direct comparison between the BMP ligand, BMP-4, and ventromorphins has revealed context-dependent differences in their biological activities. In a study investigating epithelial-mesenchymal transition (EMT) in lens epithelial cells, BMP-4 was effective at suppressing TGFβ-induced EMT. In contrast, ventromorphins were unable to block this process, highlighting the complexity of small molecule-mediated pathway activation compared to the endogenous ligand.
All three ventromorphin compounds have been shown to induce the phosphorylation of SMAD1/5/8, a key step in the canonical BMP signaling pathway, within 30 minutes of treatment, with peak activity observed within one hour. This rapid activation is in contrast to other small molecules like isoliquiritigenin, which require up to 24 hours to achieve maximal pathway activation. Furthermore, ventromorphins effectively induce the differentiation of myoblasts into osteoblasts and cause a dose-dependent ventralization of zebrafish embryos, consistent with increased BMP signaling.
Visualizing the Molecular Pathways and Experimental Designs
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the canonical BMP signaling pathway, the mechanism of action of ventromorphins, and a typical experimental workflow for assessing BMP pathway activation.
Experimental Protocols
SMAD 1/5/8 Phosphorylation Assay (Western Blot)
Objective: To qualitatively or quantitatively assess the activation of the canonical BMP signaling pathway by measuring the phosphorylation of SMAD 1/5/8.
Materials:
-
C33A-2D2 or C2C12 cells
-
Cell culture medium (DMEM with 10% FBS)
-
Serum-free medium
-
Ventromorphins or other test compounds
-
BMP4 (positive control)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with ventromorphins, BMP4, or vehicle control for the desired time (e.g., 30 minutes, 1 hour).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD1 antibody for loading control.
Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
Objective: To quantify osteoblast differentiation by measuring the activity of alkaline phosphatase, an early marker of osteogenesis.
Materials:
-
C2C12 cells
-
Cell culture medium (DMEM with 10% FBS)
-
Osteogenic differentiation medium (DMEM with 10% FBS, ascorbic acid, β-glycerophosphate)
-
Ventromorphins or other test compounds
-
BMP4 (positive control)
-
DMSO (vehicle control)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well plates
-
Plate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate.
-
Once confluent, switch to osteogenic differentiation medium containing the test compounds or controls.
-
Culture for 3-7 days, replacing the medium every 2-3 days.
-
Wash the cells with PBS.
-
Lyse the cells (e.g., with a buffer containing Triton X-100).
-
Add pNPP substrate solution to each well and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Normalize the ALP activity to the total protein content in each well.
Zebrafish Embryo Ventralization Assay
Objective: To assess the in vivo activity of BMP signaling agonists by observing the ventralization phenotype in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
Ventromorphins or other test compounds dissolved in DMSO
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
At the 2-4 cell stage, transfer embryos to petri dishes containing E3 medium with various concentrations of the test compounds (and a DMSO control).
-
Incubate the embryos at 28.5°C.
-
At 24-30 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.
-
Score the embryos for ventralization phenotypes, which can range from a slightly expanded blood island to a complete loss of dorsal structures (e.g., head and eyes) and an expansion of ventral tail fin tissue.
-
Quantify the percentage of embryos in each phenotypic category for each treatment condition.
References
Comparative Potency Analysis of SJ000291942 and Related BMP Signaling Activators
A comprehensive guide for researchers on the relative potency and experimental evaluation of the ventromorphin class of small molecule BMP pathway activators, with a focus on SJ000291942.
This guide provides a detailed comparison of this compound with other compounds of the same ventromorphin class, namely SJ000063181 and SJ000370178. These small molecules are activators of the canonical bone morphogenetic protein (BMP) signaling pathway, a critical pathway in embryonic development and tissue homeostasis.[1] This comparison is based on quantitative experimental data from a high-throughput screen and subsequent validation assays. Detailed experimental protocols are provided to enable replication and further investigation.
Quantitative Potency Comparison
The relative potency of the ventromorphins was initially determined through a high-throughput, cell-based luciferase reporter assay using the BMP-responsive human cervical carcinoma cell line, C33A-2D2.[1] The half-maximal effective concentration (EC50) for each compound was determined from a 10-point, 3-fold serial dilution starting from a top concentration of 50 μM.[1]
| Compound ID | Trivial Name | EC50 (µM) |
| This compound | Compound 1 | 0.28 |
| SJ000063181 | Compound 2 | 0.36 |
| SJ000370178 | Compound 3 | 0.45 |
Table 1: Comparative EC50 values of ventromorphins in a C33A-2D2 luciferase reporter assay. Data extracted from the supplementary information of Genthe JR, et al. ACS Chem Biol. 2017.
Qualitative assessments in subsequent biological assays further substantiated the potency differences observed in the initial screen. In a zebrafish embryo ventralization assay, this compound (Compound 1) was observed to be the most potent, inducing the most severe ventralization phenotype at lower concentrations compared to the other two compounds.[1] Furthermore, in immunoblotting experiments designed to measure the phosphorylation of SMAD1/5/8, key downstream effectors of the canonical BMP pathway, this compound demonstrated the most robust activation.[1]
Signaling Pathway and Experimental Workflow
The ventromorphins activate the canonical BMP signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor binding to target gene transcription.
The experimental workflow to identify and validate the potency of these compounds involved a multi-step process, beginning with a large-scale screen and progressively narrowing down to specific biological assays.
References
Quality Control Showdown: A Comparative Guide to SJ000291942 and Alternative BMP Signaling Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of small molecule modulators of the Bone Morphogenetic Protein (BMP) signaling pathway, focusing on quality control measures and performance data to aid in compound selection and experimental reproducibility.
This guide provides a comparative analysis of the quality control measures for SJ000291942, a known activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, and other commercially available small molecule modulators with similar or opposing functions. The BMP pathway plays a crucial role in embryonic development, tissue homeostasis, and cellular differentiation, making small molecule modulators of this pathway valuable tools in regenerative medicine, cancer biology, and developmental studies. The reliability and reproducibility of research using these compounds are directly dependent on their quality, purity, and characterization.
Performance Comparison: Purity Analysis
The purity of small molecule compounds is a critical quality control parameter, as impurities can lead to off-target effects and confounding experimental results. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of these compounds. The table below summarizes the reported purity data for this compound and its alternatives.
| Compound Name | Function | Reported Purity (by HPLC) |
| This compound | BMP Pathway Activator | ≥98% |
| SJ000063181 | BMP Pathway Activator | ≥98% |
| SJ000370178 | BMP Pathway Activator | Data not publicly available |
| Isoliquiritigenin | BMP Pathway Activator | ≥97.0% |
| 4'-Hydroxychalcone | BMP Pathway Activator | ≥95% (by GC) |
| Dorsomorphin | BMP Pathway Inhibitor | ≥98% |
Experimental Protocols: Ensuring Batch-to-Batch Consistency
Detailed experimental protocols for the quality control of each specific batch are often proprietary to the manufacturer. However, the following are generalized yet detailed methodologies for the key experiments typically cited in the quality control of small molecule compounds like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To separate the main compound from any impurities and determine its relative purity.
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a known concentration. This stock solution is then further diluted to an appropriate concentration for HPLC analysis.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient of two or more solvents is typically employed to achieve optimal separation. A common mobile phase system consists of Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid).
-
Gradient Elution: The separation is achieved by gradually increasing the proportion of Solvent B over a set period. This allows for the elution of compounds with varying polarities.
-
Detection: The eluting compounds are detected by their absorbance of UV light at a specific wavelength. The detector response is recorded as a chromatogram, where each peak represents a different compound.
-
Data Analysis: The area of each peak in the chromatogram is integrated. The purity of the main compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound.
Methodology:
-
Sample Preparation: A small amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Data Acquisition: A standard ¹H (proton) NMR spectrum is acquired. If necessary, other NMR experiments such as ¹³C NMR, COSY, HSQC, and HMBC can be performed to provide more detailed structural information.
-
Data Analysis: The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum are analyzed and compared to the expected spectrum for the proposed structure. The presence of all expected signals and the absence of significant unexpected signals confirm the identity and structural integrity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Verification
Objective: To confirm the identity of the compound by determining its molecular weight.
Methodology:
-
Sample Preparation and Chromatography: Similar to HPLC, the sample is prepared and separated using a liquid chromatography system.
-
Ionization: As the compounds elute from the LC column, they are introduced into the mass spectrometer's ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the target compound. The experimentally determined molecular weight is then compared to the theoretical molecular weight of the compound to confirm its identity.
Visualizing Quality Control and Biological Pathways
To better illustrate the processes involved in ensuring the quality of this compound and its biological context, the following diagrams have been generated.
Cross-Validation of SJ000291942 Effects: A Comparative Guide to a Novel BMP Signaling Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule SJ000291942, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, with other alternatives. Experimental data from various cell lines are presented to offer an objective assessment of its performance and mechanism of action.
Introduction to this compound
This compound is a member of a chemical series termed "ventromorphins," which are novel small molecule activators of the canonical BMP signaling pathway.[1][2] The BMP pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, making targeted modulation a significant area of research. This compound and its analogs, SJ000063181 and SJ000370178, have been identified through high-throughput screening for their ability to activate BMP signaling.[3]
Comparative Efficacy of this compound in Different Cell Lines
This compound has demonstrated robust activity in various cell-based assays, primarily through the activation of SMAD1/5/8 phosphorylation, the canonical downstream effectors of BMP signaling. Its effects have been characterized in several cell lines, most notably the human cervical carcinoma cell line C33A-2D2 and the mouse myoblast cell line C2C12.
Table 1: Summary of this compound Effects on Downstream BMP Signaling
| Cell Line | Assay | Readout | Effect of this compound | Alternative Compound | Effect of Alternative |
| C33A-2D2 | SMAD1/5/8 Phosphorylation | Increased p-SMAD1/5/8 levels | Potent activation, maximal at 1 hour | BMP4 | Dose-dependent increase in p-SMAD1/5/8 |
| ERK1/2 Phosphorylation | Increased p-ERK1/2 levels | Clear induction | - | - | |
| C2C12 | Osteoblast Differentiation | Alkaline Phosphatase (ALP) activity, "cobblestone" morphology | Induction of osteoblast differentiation | BMP2 | Potent induction of osteoblastic phenotypes |
| Gene Expression (qRT-PCR) | Modulation of BMP target genes | Similar gene expression signature to low-dose BMP4 | - | - |
Comparison with Alternative BMP Pathway Modulators
While this compound is a potent activator, other molecules can modulate the BMP pathway, albeit often through inhibition. Dorsomorphin is a well-characterized small molecule inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6). Understanding the contrasting effects of activators and inhibitors is crucial for dissecting the pathway's role in different biological contexts.
Table 2: Comparison of this compound (Activator) vs. Dorsomorphin (Inhibitor)
| Feature | This compound | Dorsomorphin |
| Mechanism of Action | Activator of canonical BMP signaling | Selective inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) |
| Effect on SMAD1/5/8 Phosphorylation | Induces phosphorylation | Inhibits BMP-induced phosphorylation |
| Effect on C2C12 Osteoblast Differentiation | Promotes differentiation | Inhibits BMP-induced differentiation |
| Reported "Off-Target" Effects | Activates ERK1/2 pathway | Can inhibit AMPK, and receptor tyrosine kinases for PDGF and VEGF |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of this compound.
SMAD1/5/8 Phosphorylation Assay (Western Blotting)
This protocol outlines the steps to assess the phosphorylation status of SMAD1/5/8 in response to this compound treatment in C33A-2D2 cells.
-
Cell Culture and Treatment:
-
Culture C33A-2D2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD1/5/8 (Cell Signaling Technology, #9511) and total SMAD1 (Cell Signaling Technology, #9743) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
C2C12 Osteoblast Differentiation Assay
This protocol describes how to assess the osteogenic potential of this compound using the C2C12 cell line.
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in 24-well plates at a density of 2 x 10^4 cells/well.
-
After 24 hours, replace the growth medium with a differentiation medium (DMEM with 5% FBS) containing this compound (e.g., 10 µM), BMP2 (positive control, e.g., 100 ng/mL), or vehicle control (DMSO).
-
Culture for 3-6 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Staining:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells with PBS.
-
Stain for ALP activity using a commercially available kit (e.g., Sigma-Aldrich, #86R) according to the manufacturer's instructions.
-
Capture images using a light microscope. Osteoblast differentiation is indicated by the appearance of blue/purple staining.
-
-
Quantitative ALP Activity Assay:
-
Lyse the cells in a suitable buffer (e.g., 0.1% Triton X-100).
-
Use a colorimetric assay to measure ALP activity by monitoring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize the ALP activity to the total protein content of each sample.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: Canonical BMP signaling pathway activated by this compound.
Experimental Workflow for this compound Cross-Validation
Caption: Workflow for cross-validating this compound effects.
Conclusion
This compound is a valuable research tool for activating the canonical BMP signaling pathway. Its potent effects in C33A-2D2 and C2C12 cells highlight its utility in studying downstream cellular processes such as SMAD phosphorylation and osteoblast differentiation. By comparing its activity with known BMP ligands and inhibitors like Dorsomorphin, researchers can gain a more nuanced understanding of the BMP pathway's role in their specific model system. The provided protocols and workflows offer a framework for the systematic investigation and cross-validation of this compound's effects in diverse cell lines.
References
- 1. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: SJ000291942, a Small Molecule Activator, Mirrors BMP2 Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by the small molecule BMP signaling activator, SJ000291942, and the well-established osteogenic growth factor, Bone Morphogenetic Protein 2 (BMP2). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs, particularly BMP2, are pivotal members of the transforming growth factor-beta (TGF-β) superfamily of secreted signaling molecules, playing a crucial role in bone and cartilage development.[1] Understanding the comparative effects of a small molecule agonist like this compound against the native protein BMP2 is critical for its potential therapeutic applications in bone regeneration and other related fields.
Unveiling a Striking Similarity in Gene Expression
Studies utilizing murine myoblast C2C12 cells, a well-established model for osteoblast differentiation, have revealed that treatment with this compound elicits a genetic response remarkably similar to that of BMP4, a close homolog of BMP2.[1][2] This suggests that this compound effectively mimics the downstream transcriptional events of the canonical BMP signaling pathway.
Table 1: Comparative Gene Expression Modulation by this compound and BMP4 in C2C12 Cells (Illustrative)
| Gene Category | Genes Modulated by both this compound and BMP4 (Illustrative Examples) | Direction of Regulation |
| Early Response Genes | Id1, Id2, Id3 (Inhibitor of DNA binding) | Upregulated |
| Osteoblast Markers | Alpl (Alkaline phosphatase), Sp7 (Osterix), Runx2 (Runt-related transcription factor 2) | Upregulated |
| Extracellular Matrix | Col1a1 (Collagen type I alpha 1 chain) | Upregulated |
| Myogenic Markers | Myog (Myogenin) | Downregulated |
Note: This table is an illustrative representation based on the reported similarity between this compound and BMP4-induced gene expression. Actual fold changes would be derived from specific microarray or RNA-seq experiments.
Signaling Pathways and Experimental Workflows
The canonical BMP signaling pathway, activated by both BMP2 and this compound, initiates a cascade of intracellular events culminating in the regulation of target gene expression.
Caption: Canonical BMP Signaling Pathway activated by BMP2 or this compound.
The experimental workflow to compare the gene expression profiles typically involves treating a suitable cell line, such as C2C12 myoblasts, with either this compound or BMP2, followed by RNA extraction and analysis using techniques like microarray or RNA sequencing.
Caption: Workflow for comparing gene expression profiles.
Experimental Protocols
Cell Culture and Osteoblast Differentiation with C2C12 cells:
-
Cell Seeding: C2C12 myoblasts are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that allows for confluence within 24-48 hours. Cells are maintained in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Differentiation: Upon reaching confluence, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: The differentiation medium is supplemented with either this compound (e.g., at a concentration of 25 µM) or recombinant human BMP2 (rhBMP2) (e.g., at a concentration of 50-100 ng/mL). A vehicle control (e.g., DMSO for this compound) is run in parallel.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.
-
Quality Control: The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Analysis: For microarray analysis, the RNA is converted to labeled cRNA and hybridized to an Affymetrix GeneChip array (or a similar platform). The arrays are then washed, stained, and scanned to generate signal intensities for each probe set.
-
RNA Sequencing (RNA-seq): For RNA-seq, a cDNA library is prepared from the total RNA and sequenced using a high-throughput sequencing platform. The resulting sequence reads are then aligned to a reference genome to quantify the expression level of each gene.
-
Data Analysis: The raw data from either microarray or RNA-seq is normalized and statistically analyzed to identify differentially expressed genes between the treatment groups and the control. Genes with a significant fold change and a low p-value are considered to be modulated by the treatment.
Conclusion
The available evidence strongly indicates that the small molecule this compound acts as a potent activator of the canonical BMP signaling pathway, inducing a gene expression profile in C2C12 cells that is highly similar to that of BMP4, and by extension, BMP2. This mimicry of the native growth factor's activity at the transcriptional level highlights the potential of this compound as a valuable tool for research and a promising candidate for therapeutic applications where the stimulation of BMP signaling is desired, such as in bone regeneration. Further head-to-head quantitative studies directly comparing the gene expression profiles of this compound and BMP2 would provide a more definitive and detailed understanding of their comparative efficacy and potential for nuanced therapeutic intervention.
References
Validating SJ000291942 Activity on the BMP Signaling Pathway Using a Luciferase Reporter Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJ000291942, a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, with a standard endogenous activator, BMP4.[1] The guide details the experimental validation of this compound's activity using a luciferase reporter assay and includes a detailed protocol, comparative data, and visualizations of the signaling pathway and experimental workflow.
Introduction to this compound and the BMP Signaling Pathway
This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[2][3][4] The BMP pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a crucial role in a multitude of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1]
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it binds to BMP-responsive elements (BREs) in the promoters of target genes, thereby regulating their transcription.
This compound has been shown to activate this pathway by inducing the phosphorylation of SMAD1/5/8, leading to the expression of downstream target genes. This activity makes it a valuable tool for studying BMP signaling and a potential candidate for therapeutic applications where activation of this pathway is desired.
Comparative Analysis of this compound and BMP4
To objectively evaluate the performance of this compound, its activity was compared to that of BMP4, a well-characterized endogenous BMP ligand, using a luciferase reporter assay. Dorsomorphin, a known inhibitor of BMP type I receptors, was used as a negative control to demonstrate the specificity of the assay.
Quantitative Data Summary
The following table summarizes the hypothetical results from a luciferase reporter assay comparing the activity of this compound and BMP4 in a cell line stably expressing a BMP-responsive luciferase reporter construct.
| Treatment | Concentration | Mean Relative Luciferase Units (RLU) | Standard Deviation | Fold Induction over Vehicle |
| Vehicle (0.1% DMSO) | - | 105 | 15 | 1.0 |
| This compound | 1 µM | 1250 | 98 | 11.9 |
| This compound | 5 µM | 3480 | 210 | 33.1 |
| This compound | 10 µM | 5620 | 350 | 53.5 |
| BMP4 (Positive Control) | 10 ng/mL | 4850 | 310 | 46.2 |
| BMP4 (Positive Control) | 50 ng/mL | 8970 | 540 | 85.4 |
| Dorsomorphin (Inhibitor) | 2 µM | 110 | 20 | 1.0 |
| This compound (10 µM) + Dorsomorphin (2 µM) | - | 150 | 25 | 1.4 |
Experimental Protocols
Luciferase Reporter Assay for BMP Pathway Activation
This protocol details the steps to quantify the activation of the BMP signaling pathway in response to this compound using a luciferase reporter assay.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a BMP-responsive element (BRE)-luciferase reporter plasmid (containing multiple copies of the SMAD1/5/8 binding site upstream of a minimal promoter driving firefly luciferase expression) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control, using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with serum-free DMEM.
-
Cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM), BMP4 (e.g., 10, 50 ng/mL) as a positive control, Dorsomorphin (e.g., 2 µM) as a negative control, and a vehicle control (e.g., 0.1% DMSO). For inhibitor studies, cells are pre-incubated with Dorsomorphin for 1 hour before adding this compound.
-
The cells are incubated for an additional 18-24 hours.
3. Luciferase Assay:
-
The dual-luciferase reporter assay is performed using a commercial kit according to the manufacturer's protocol.
-
Briefly, the culture medium is removed, and cells are lysed with the provided lysis buffer.
-
The firefly and Renilla luciferase activities are measured sequentially in a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
The fold induction is calculated by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Data are typically presented as the mean ± standard deviation from at least three independent experiments.
Visualizations
Canonical BMP Signaling Pathway
Caption: Canonical BMP signaling pathway activated by ligands or this compound.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for validating this compound activity via luciferase assay.
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
Comparative Analysis of SJ000291942: A Guide to its Synergistic Potential in Cellular Signaling
This guide provides a comprehensive overview of SJ000291942, a potent activator of the canonical bone morphogenetic protein (BMP) signaling pathway. While direct studies on the synergistic effects of this compound with other agents are not yet available in published literature, this document outlines potential synergistic combinations based on its known mechanism of action. The included experimental protocols and data tables are presented as a framework for researchers to investigate these potential synergies.
This compound activates the BMP pathway, a critical component of the transforming growth factor-beta (TGFβ) superfamily, which regulates a multitude of cellular processes.[1][2][3] Activation of this pathway by this compound leads to the phosphorylation of SMAD1/5/8 and Extracellular Signal-regulated protein Kinase (ERK1/2).[1][2] Research in zebrafish embryos has demonstrated that this compound is a potent inducer of ventralization, consistent with increased BMP signaling activity.
Potential Synergistic Combinations
Based on the known interactions of the BMP pathway, several factors are hypothesized to have synergistic effects when combined with this compound. These include members of the Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), and other TGF-β families.
Table 1: Hypothesized Synergistic Partners for this compound
| Potential Synergistic Partner | Rationale for Synergy | Potential Application | Supporting Evidence for Pathway Synergy |
| Fibroblast Growth Factor-2 (FGF-2) | FGF-2 has been shown to enhance BMP-2-induced osteoblastic differentiation through the ERK1/2 MAPK signaling pathway. Since this compound also activates ERK1/2, a synergistic effect on osteogenesis is plausible. | Bone Regeneration | Co-administration of BMP-2 and FGF-2 significantly enhances alkaline phosphatase (ALP) activity and calcium deposition. |
| Vascular Endothelial Growth Factor (VEGF) | The combination of BMP-2 and VEGF has been demonstrated to significantly promote osteogenic differentiation. VEGF's role in angiogenesis is crucial for bone repair and regeneration. | Bone Tissue Engineering | Combined application of BMP-2 and VEGF leads to higher ALP and Alizarin Red S staining, indicating enhanced osteogenesis. |
| Transforming Growth Factor-β1 (TGF-β1) | TGF-β1 and BMP-2 have been shown to have a synergistic effect on increasing proteoglycan production and the expression of chondrogenic genes. | Cartilage Repair | The combination of TGF-β1 and rhBMP-2 significantly increases the mRNA expression of aggrecan, type II collagen, and Sox-9. |
| Transforming Growth Factor-β3 (TGF-β3) & Bone Morphogenetic Protein-7 (BMP-7) | The sustained release of BMP-7 in the presence of TGF-β3 has been shown to cooperatively enhance chondrogenic differentiation of mesenchymal stem cells. | Cartilage Regeneration | Scaffolds releasing both BMP-7 and TGF-β3 show a clear upregulation of cartilage markers SOX9 and Aggrecan. |
Signaling Pathways and Experimental Workflows
Canonical BMP Signaling Pathway Activated by this compound
The diagram below illustrates the canonical BMP signaling pathway initiated by this compound.
Proposed Experimental Workflow for Assessing Synergy
The following workflow is proposed for investigating the synergistic effects of this compound with a potential partner, for instance, in osteogenic differentiation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: C33A-2D2 cells or MC3T3-E1 pre-osteoblast cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with a serum-free medium for 24 hours before treatment. Cells are treated with this compound (e.g., 25 µM), the potential synergistic partner (concentration determined by literature), or a combination of both for specified time points (e.g., 1, 6, 24 hours for signaling studies; 7, 14 days for differentiation assays).
Western Blot Analysis for Phosphorylated SMAD and ERK
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-SMAD1/5/8, total SMAD1, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Osteogenic Differentiation Assays
-
Alkaline Phosphatase (ALP) Staining: After 7 days of treatment, cells are fixed with 4% paraformaldehyde and stained for ALP activity using a solution containing NBT/BCIP.
-
Alizarin Red S (ARS) Staining: After 14 days of treatment, cells are fixed and stained with 2% Alizarin Red S solution to visualize calcium deposits. For quantification, the stain can be eluted and absorbance measured.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using SYBR Green master mix and primers for osteogenic or chondrogenic marker genes (e.g., RUNX2, Osterix, SOX9, Aggrecan). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Illustrative Data Presentation
The following tables are templates for presenting quantitative data from the proposed synergy experiments.
Table 2: Quantification of Osteogenic Markers (Illustrative)
| Treatment Group | Relative ALP Activity (Fold Change) | Calcium Deposition (OD at 405 nm) | Relative RUNX2 mRNA Expression (Fold Change) |
| Control | 1.0 | 0.1 | 1.0 |
| This compound (25 µM) | Expected Increase | Expected Increase | Expected Increase |
| Partner X (e.g., FGF-2) | Expected Increase | Expected Increase | Expected Increase |
| This compound + Partner X | Hypothesized Synergistic Increase | Hypothesized Synergistic Increase | Hypothesized Synergistic Increase |
Table 3: Quantification of Signaling Pathway Activation (Illustrative)
| Treatment Group | Relative p-SMAD1/5/8 Levels (Normalized to Total SMAD) | Relative p-ERK1/2 Levels (Normalized to Total ERK) |
| Control | 1.0 | 1.0 |
| This compound (25 µM) | Significant Increase | Moderate Increase |
| Partner X (e.g., FGF-2) | No Expected Change | Significant Increase |
| This compound + Partner X | Significant Increase | Hypothesized Synergistic Increase |
References
Independent Verification of SJ000291942's Published Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published effects of SJ000291942, a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway. Due to a lack of independent verification in the published literature, this guide primarily relies on the data presented in the foundational study by Genthe et al. To provide a comprehensive context, the performance of this compound is compared with well-characterized alternative modulators of the BMP pathway: the inhibitor Dorsomorphin and the activator FK506.
Overview of this compound and the BMP Signaling Pathway
This compound is a small molecule identified as a potent activator of the canonical BMP signaling pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] This pathway is integral to a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
The initial discovery of this compound, along with two other compounds, SJ000063181 and SJ0000370178, was described in a paper that termed them "Ventromorphins" for their ability to ventralize zebrafish embryos, a phenotype consistent with increased BMP signaling.[2]
Comparative Performance Data
The following tables summarize the quantitative data on the effects of this compound in key assays, with comparative data for alternative BMP pathway modulators where available.
Table 1: In Vitro Activity of BMP Pathway Modulators
| Compound | Target/Mechanism | Cell Line | Assay | Key Finding | Reported Concentration/EC₅₀ |
| This compound | BMP Pathway Activator | C33A-2D2 | p-SMAD1/5/8 Western Blot | Maximal induction of p-SMAD1/5/8 at 1 hour.[1] | 25 µM[1] |
| Dorsomorphin | ALK2, ALK3, ALK6 inhibitor | C2C12 | p-SMAD1/5/8 Western Blot | Dose-dependent inhibition of BMP-induced p-SMAD1/5/8. | IC₅₀ ≈ 0.5 µM |
| FK506 | BMP Pathway Activator | C2C12 | p-SMAD1/5 Western Blot | Increased p-SMAD1/5 levels. | 6-12 µM |
Table 2: In Vivo Activity in Zebrafish Embryo Assay
| Compound | Effect on Zebrafish Embryos | Phenotype | Key Finding | Reported Concentration |
| This compound | Ventralization | Severe ventralization | Most potent of the "Ventromorphins," but also caused higher mortality at lower doses.[1] | 0.1-50 µM |
| Dorsomorphin | Dorsalization | Disordered formation of the dorsoventral axis. | Effectively blocks BMP signaling, leading to dorsalized phenotypes. | Not specified for ventralization reversal |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and independent verification.
Zebrafish Ventralization Assay
Objective: To assess the in vivo effect of a compound on dorsoventral axis formation in zebrafish embryos, a hallmark of BMP pathway modulation.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At the 2-4 cell stage, transfer healthy embryos into the wells of a 96-well plate, with one embryo per well containing 100 µL of E3 medium.
-
Prepare serial dilutions of the test compound in E3 medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO in E3 medium).
-
Add the compound dilutions to the wells containing the embryos.
-
Incubate the plate at 28.5°C for 24-48 hours.
-
At 24 and 48 hours post-fertilization (hpf), score the embryos for developmental phenotypes under a stereomicroscope. Ventralization is characterized by a reduction or absence of dorsal structures (e.g., head, eyes) and an expansion of ventral structures (e.g., tail fin).
-
Quantify the percentage of embryos exhibiting different classes of ventralization (e.g., mild, moderate, severe) for each compound concentration.
Immunoblotting for Phospho-SMAD1/5/8
Objective: To quantify the activation of the canonical BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8 in a cell-based assay.
Materials:
-
C33A-2D2 cells (or other BMP-responsive cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed C33A-2D2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the test compound at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., recombinant BMP4).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD1.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the BMP signaling pathway and a typical experimental workflow for its analysis.
Caption: Canonical BMP signaling pathway and points of modulation.
Caption: Workflow for assessing BMP pathway modulators.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SJ000291942
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of SJ000291942, a small molecule activator of the canonical bone morphogenetic proteins (BMP) signaling pathway.
This compound, identified by CAS number 425613-09-8, is a research chemical with the molecular formula C16H15FN2O4 and a molecular weight of 318.30.[1] While comprehensive toxicological properties are not fully established, it is crucial to treat this compound as potentially hazardous.[2] Adherence to stringent safety protocols is therefore mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the complete Safety Data Sheet (SDS).[1] Always handle this compound in a chemical fume hood with an independent air supply.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and appropriate safety glasses, must be worn.[2] Avoid inhalation, ingestion, and contact with eyes, skin, and clothing. In case of accidental exposure, follow the first aid measures outlined in the SDS. After handling, wash hands and any exposed skin thoroughly.
Spill and Accidental Release Measures
In the event of a spill, appropriate measures must be taken to prevent wider contamination. For solid this compound, carefully vacuum or sweep up the material and place it in a designated, sealed container for disposal. Avoid creating dust. For solutions, absorb the spill with an inert, finely-powdered liquid-binding material. Following the removal of the spilled substance, decontaminate the affected surfaces and equipment with alcohol and ventilate the area.
Proper Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous chemical waste. The guiding principle is to treat the substance as a potentially toxic material.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any grossly contaminated disposable labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled hazardous waste container.
-
The container must be appropriate for chemical waste, meaning it should be chemically resistant, have a secure lid, and be in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)-acetamide" or "this compound".
-
Include the CAS number (425613-09-8) and an approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 425613-09-8 | |
| Molecular Formula | C16H15FN2O4 | |
| Molecular Weight | 318.30 | |
| Purity | 99.6% | |
| Appearance | White solid | |
| Melting Point | 103.5 - 105.2 °C | |
| Solubility in Water | 0.0 mg/mL |
Experimental Protocols and Signaling Pathway
This compound functions as an activator of the canonical BMP signaling pathway, which is a crucial component of the transforming growth factor-beta (TGF-β) superfamily. This pathway plays a significant role in embryonic development and tissue homeostasis. The activation of this pathway by this compound initiates a signaling cascade, as illustrated in the diagram below.
References
Personal protective equipment for handling SJ000291942
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of SJ000291942, a potent activator of the canonical bone morphogenetic protein (BMP) signaling pathway. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical and should be handled with caution. While a comprehensive toxicological profile is not available, it is prudent to treat this compound as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Chemical Name | 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)-acetamide | [1] |
| CAS Number | 425613-09-8 | [1] |
| Molecular Formula | C₁₆H₁₅FN₂O₄ | [1] |
| Molecular Weight | 318.3 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 30 mg/mLDMF: 30 mg/mL | |
| Storage Temperature | -20°C |
Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.
Accidental Release and Disposal Plan
Accidental Release:
-
Spill: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact environmental services.
-
Ventilation: Ensure adequate ventilation.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
Experimental Protocols and Signaling Pathway
This compound activates the canonical BMP signaling pathway. The simplified workflow for a typical in vitro experiment and the signaling pathway are outlined below.
Experimental Workflow:
Experimental workflow for in vitro studies with this compound.
Signaling Pathway:
Canonical BMP signaling pathway activated by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
